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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Pathway of (1R)-Benazepril tert-Butyl Ester

Executive Summary & Mechanistic Causality (1R)-Benazepril tert-Butyl Ester is a critical diastereomeric reference standard utilized in the quality control and structure-activity relationship (SAR) profiling of angiotensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

(1R)-Benazepril tert-Butyl Ester is a critical diastereomeric reference standard utilized in the quality control and structure-activity relationship (SAR) profiling of angiotensin-converting enzyme (ACE) inhibitors[1]. While the active pharmaceutical ingredient (API) Benazepril possesses the (3S, 1'S) configuration, synthesizing the pure (1R) epimer—specifically the (3S, 1'R) configuration—requires a highly controlled, stereospecific synthetic route.

Historically, reductive amination of ethyl 2-oxo-4-phenylbutanoate with the benzazepine core yields a difficult-to-separate diastereomeric mixture. Alternative approaches, such as asymmetric aza-Michael additions, have been explored but often require complex chiral auxiliaries and are highly sensitive to solvent effects[2]. To achieve absolute stereocontrol, the industry standard relies on a stereospecific nucleophilic substitution (SN2) pathway . By intentionally selecting the (2S)-hydroxy ester as the starting material, the SN2 displacement forces a complete Walden inversion, yielding the desired (1'R) stereocenter with >95% diastereomeric excess (de).

Retrosynthetic Analysis & Substrate Selection

The core retrosynthetic disconnection relies on the C–N bond formation between the benzazepine core and the homophenylalanine side chain.

To achieve the (1'R) configuration, the synthesis must begin with ethyl (2S)-2-hydroxy-4-phenylbutanoate . Activation of this (2S)-hydroxyl group into a superior leaving group (such as a triflate or p-nitrobenzenesulfonate) allows for a stereospecific SN2 displacement by the primary amine of (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester .

Retrosynthesis Target (1R)-Benazepril tert-Butyl Ester (3S, 1'R) IntA Intermediate A (3S)-3-Amino-benzazepine tert-Butyl Acetate Target->IntA C-N Bond Disconnection IntB Intermediate B Ethyl (2S)-2-(OTf/ONs)- 4-phenylbutanoate Target->IntB Ester Starting Material Ethyl (2S)-2-hydroxy- 4-phenylbutanoate IntB->Ester Activation (Retention)

Caption: Retrosynthetic disconnection of (1R)-Benazepril tert-Butyl Ester highlighting Walden inversion.

Experimental Protocols: A Self-Validating System

The following protocol details the SN2 displacement pathway. It incorporates in-process controls (IPC) to ensure the Walden inversion proceeds without epimerization, creating a self-validating experimental loop.

Phase 1: Substrate Activation (Nosylation)
  • Charge: To a dry, nitrogen-purged 500 mL round-bottom flask, add ethyl (2S)-2-hydroxy-4-phenylbutanoate (10.0 g, 48.0 mmol) and anhydrous ethyl acetate (100 mL).

  • Base Addition: Add N-methylmorpholine (NMM) (5.8 g, 57.6 mmol) and cool the mixture to 0 °C using an ice bath.

    • Causality: NMM is a weak, sterically hindered base. and subsequent industrial optimizations demonstrate that NMM effectively neutralizes the generated HCl without triggering E2 elimination or base-catalyzed epimerization of the leaving group[3][4].

  • Activation: Slowly add p-nitrobenzenesulfonyl chloride (NsCl) (11.7 g, 52.8 mmol) in portions over 30 minutes.

  • Validation (IPC 1): Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 4:1). The complete disappearance of the starting material confirms quantitative activation to the nosylate intermediate.

Phase 2: Stereospecific SN2 Coupling
  • Coupling: To the unpurified nosylate solution, add the benzazepine core, (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester (13.9 g, 48.0 mmol).

  • Heating: Heat the reaction mixture to 70–75 °C for 8 hours.

    • Causality: The SN2 displacement of the bulky nosylate requires thermal energy. However, exceeding 80 °C risks thermal degradation and partial racemization. Aromatic p-nitro-sulfonic esters provide superior thermal stability compared to highly reactive triflates, allowing for this controlled heating[3].

  • Validation (IPC 2): Withdraw a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via chiral HPLC. The presence of the (1'R) diastereomer peak and the absolute absence of the (1'S) peak validates that complete Walden inversion has occurred.

Phase 3: Workup and Isolation
  • Quench: Cool the mixture to 20 °C and add 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Wash with 1N HCl (50 mL) to remove any unreacted amines, followed by a brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of Hexane/EtOAc (3:1) to yield the pure (1R)-Benazepril tert-Butyl Ester.

Workflow Step1 1. Substrate Activation React (2S)-hydroxy ester with Tf2O or NsCl Step2 2. SN2 Coupling (Walden Inversion) Add (3S)-benzazepine amine + NMM Step1->Step2 Step3 3. Aqueous Workup Quench with NaHCO3, extract, adjust pH Step2->Step3 Step4 4. Purification Crystallization from Hexane/EtOAc Step3->Step4

Caption: Step-by-step synthetic workflow for the preparation and purification of the target ester.

Quantitative Data & Optimization Metrics

The choice of activation reagent and base drastically impacts the yield and diastereomeric excess (de) of the final product. The table below summarizes the quantitative data driving the protocol choices.

Activation ReagentBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de %)Mechanistic Observation
Trifluoromethanesulfonic Anhydride (Tf₂O)NMMCH₂Cl₂-78 to 2578%>98%Extremely high reactivity; requires strict cryogenic conditions to prevent E2 elimination.
p-Nitrobenzenesulfonyl Chloride (NsCl) NMM EtOAc 0 to 75 84% >95% Optimal scalability; stable intermediate allows controlled heating without epimerization.
p-Nitrobenzenesulfonyl Chloride (NsCl)K₂CO₃Toluene8072%~90%Heterogeneous base leads to slower kinetics and slight base-catalyzed epimerization.
Reductive Amination (Control)NaBH₃CNEtOH25~25%<40%Non-stereospecific; yields a difficult-to-separate diastereomeric mixture.

References

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - Molecules (MDPI).[Link]

  • Process for the preparation of substituted N-carboxymethyl-amines (US Patent 4,785,089)
  • Improved preparation method of benazepril hydrochloride (CN105061312A)
  • Benazepril tert-Butyl Ester (CID 11465773) - PubChem (NIH).[Link]

Sources

Exploratory

(1R)-Benazepril tert-Butyl Ester: A Technical Guide to its Mechanism of Action as a Prodrug Angiotensin-Converting Enzyme Inhibitor

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the mechanism of action of (1R)-Benazepril tert-Butyl Ester, a key interm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of (1R)-Benazepril tert-Butyl Ester, a key intermediate and prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor, Benazeprilat. We will dissect the metabolic activation pathway, the molecular interactions governing its therapeutic effect, and present detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of cardiovascular pharmacology and drug development, offering both foundational knowledge and practical insights into the evaluation of this class of compounds.

Introduction: The Strategic Design of a Prodrug

In the landscape of cardiovascular therapeutics, the inhibition of the angiotensin-converting enzyme (ACE) remains a cornerstone for the management of hypertension and heart failure.[1] Benazepril, a widely prescribed ACE inhibitor, is itself a prodrug, requiring in vivo bioactivation to exert its therapeutic effect.[2][3] (1R)-Benazepril tert-Butyl Ester represents a precursor in the synthesis of Benazepril, and by extension, its active metabolite, Benazeprilat.[2][4] The rationale behind this prodrug strategy is to enhance oral bioavailability and optimize the pharmacokinetic profile of the active compound. The ester moieties, including the tert-butyl ester, mask the polar carboxyl groups of the active molecule, facilitating its absorption from the gastrointestinal tract. Subsequent enzymatic cleavage in the liver unmasks the active diacid, Benazeprilat, at the site of action.[2][3]

The Metabolic Journey: From Ester to Active Inhibitor

The therapeutic efficacy of (1R)-Benazepril tert-Butyl Ester is entirely dependent on its conversion to the active metabolite, Benazeprilat. This bioactivation is a two-step process primarily occurring in the liver.

  • Initial Hydrolysis: The tert-butyl ester group of (1R)-Benazepril tert-Butyl Ester is cleaved, a process that can be catalyzed by carboxylesterases, to yield Benazepril.

  • Formation of the Active Diacid: The ethyl ester of Benazepril is then rapidly hydrolyzed to form Benazeprilat, the pharmacologically active diacid.[2][3] It is Benazeprilat that directly interacts with and inhibits the angiotensin-converting enzyme.

A (1R)-Benazepril tert-Butyl Ester (Orally Administered Prodrug) B Benazepril (Intermediate Prodrug) A->B Hepatic Carboxylesterases C Benazeprilat (Active Metabolite) B->C Hepatic Carboxylesterases D ACE Inhibition C->D Binds to ACE Active Site

Figure 1: Metabolic activation pathway of (1R)-Benazepril tert-Butyl Ester to the active ACE inhibitor, Benazeprilat.

Molecular Mechanism of Action: Inhibition of the Angiotensin-Converting Enzyme

Benazeprilat, the active metabolite, exerts its antihypertensive effects by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[5]

The Renin-Angiotensin-Aldosterone System (RAAS): A Brief Overview

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. In response to low blood pressure or low sodium levels, the kidneys release renin. Renin cleaves angiotensinogen, a liver-derived protein, to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further elevating blood pressure.

Benazeprilat's Role in RAAS Modulation

Benazeprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[5] This inhibition leads to:

  • Vasodilation: Reduced levels of angiotensin II result in the relaxation of blood vessels, decreasing total peripheral resistance and lowering blood pressure.

  • Reduced Aldosterone Secretion: The decrease in angiotensin II leads to reduced aldosterone secretion, promoting the excretion of sodium and water, which in turn reduces blood volume and cardiac output.

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Benazeprilat increases bradykinin levels, which further contributes to vasodilation and the overall blood pressure-lowering effect.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Benazeprilat Benazeprilat Benazeprilat->ACE Inhibits Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE

Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory site of action of Benazeprilat.

Experimental Validation: Protocols for Efficacy Assessment

The characterization of (1R)-Benazepril tert-Butyl Ester and its active metabolite, Benazeprilat, requires robust in vitro and in vivo experimental models.

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro ACE inhibitory activity using the substrate hippuryl-L-histidyl-leucine (HHL).[1][6][7]

Principle: ACE catalyzes the hydrolysis of HHL to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified spectrophotometrically at 228 nm.[6] The inhibitory activity of a test compound is determined by its ability to reduce the formation of HA.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-Leucine (HHL)

  • Benazeprilat (as a positive control)

  • (1R)-Benazepril tert-Butyl Ester (test compound)

  • Sodium Borate Buffer (0.05 M, pH 8.3, containing 0.3 M NaCl)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HHL (5 mM) in sodium borate buffer.

    • Prepare a stock solution of ACE in sodium borate buffer. The final concentration in the assay will depend on the enzyme's specific activity.

    • Prepare stock solutions of Benazeprilat and (1R)-Benazepril tert-Butyl Ester in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is less than 1%). Prepare serial dilutions to determine the IC50 value.

  • Assay Setup (in microcentrifuge tubes):

    • Control: 50 µL of sodium borate buffer + 50 µL ACE solution.

    • Blank: 100 µL of sodium borate buffer (no ACE).

    • Test Compound: 50 µL of the test compound dilution + 50 µL ACE solution.

    • Positive Control: 50 µL of the Benazeprilat dilution + 50 µL ACE solution.

  • Pre-incubation: Incubate all tubes at 37°C for 10 minutes.[7]

  • Initiation of Reaction: Add 50 µL of the HHL solution to all tubes. Mix and incubate at 37°C for 30-60 minutes.[7]

  • Termination of Reaction: Stop the reaction by adding 200 µL of 1 M HCl to each tube.[1]

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge to separate the layers.

  • Measurement:

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in a known volume of deionized water (e.g., 1.0 mL).

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) * 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used and well-validated animal model for studying essential hypertension.[8]

Principle: The antihypertensive effect of (1R)-Benazepril tert-Butyl Ester is evaluated by measuring the reduction in blood pressure in SHRs following oral administration.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

  • Acclimatization: Acclimate the rats to the housing facility for at least one week before the experiment.

  • Blood Pressure Measurement Training: Train the rats for indirect systolic blood pressure measurement using the tail-cuff method for several days to minimize stress-induced fluctuations.

  • Baseline Blood Pressure: Measure and record the baseline systolic blood pressure for all rats for at least three consecutive days before the start of treatment.

  • Grouping: Randomly divide the SHRs into treatment and vehicle control groups. Include a group of WKY rats as a normotensive control.

  • Drug Administration:

    • Administer (1R)-Benazepril tert-Butyl Ester orally (e.g., by gavage) to the treatment group at the desired dose(s). The compound should be suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the vehicle alone to the SHR and WKY control groups.

  • Blood Pressure Monitoring: Measure systolic blood pressure at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and the duration of action. For chronic studies, administer the drug daily and measure blood pressure at a consistent time each day.

  • Data Analysis:

    • Calculate the change in systolic blood pressure from baseline for each rat.

    • Compare the blood pressure of the treated group with that of the vehicle-treated SHR group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

cluster_workflow In Vivo Antihypertensive Activity Workflow Acclimatization Animal Acclimatization (SHR & WKY rats) Training Tail-Cuff Blood Pressure Measurement Training Acclimatization->Training Baseline Baseline Blood Pressure Measurement (3 days) Training->Baseline Grouping Randomization into Groups (Vehicle, Treatment) Baseline->Grouping Dosing Oral Administration (Vehicle or Test Compound) Grouping->Dosing Monitoring Blood Pressure Monitoring (Time-course) Dosing->Monitoring Analysis Data Analysis (Statistical Comparison) Monitoring->Analysis

Figure 3: Experimental workflow for assessing the in vivo antihypertensive activity of (1R)-Benazepril tert-Butyl Ester in spontaneously hypertensive rats.

Quantitative Data Summary

The potency of an ACE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50).

CompoundSpeciesAssay ConditionIC50 ValueReference
BenazeprilatDogPlasma0.28 nM[9]
BenazeprilatCatPlasma~4.3 mmol/L[10]
BenazeprilHumanA549 cells358 µM[11]
BenazeprilHumanHEK293 cells301 µM[11]

Note: The IC50 values for Benazepril in cell-based assays reflect cytotoxicity rather than direct ACE inhibition and are provided for comparative purposes.

Conclusion

(1R)-Benazepril tert-Butyl Ester serves as a crucial prodrug in the delivery of the highly potent ACE inhibitor, Benazeprilat. Its mechanism of action is indirect, relying on hepatic metabolism to unveil the active diacid metabolite. Benazeprilat then effectively modulates the Renin-Angiotensin-Aldosterone System by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of (1R)-Benazepril tert-Butyl Ester and other novel ACE inhibitor prodrugs. A thorough understanding of its metabolic activation and molecular mechanism is paramount for the rational design and development of next-generation cardiovascular therapeutics.

References

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013, September 14). Retrieved from [Link]

  • ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. (n.d.). Retrieved from [Link]

  • Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors | Analytical Chemistry - ACS Publications. (2009, October 19). Retrieved from [Link]

  • CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents. (n.d.).
  • Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - PubMed. (2003, June 15). Retrieved from [Link]

  • BENAZEPRIL - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity of Peptides Isolated from Carabao Mango (Mangifera indica) Flesh - SciSpace. (n.d.). Retrieved from [Link]

  • A Process For The Preparation Of Benazepril Hydrochloride - Quick Company. (n.d.). Retrieved from [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC. (n.d.). Retrieved from [Link]

  • WO2005009972A2 - Process for preparation of benazepril - Google Patents. (n.d.).
  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta - MDPI. (2025, February 6). Retrieved from [Link]

  • Benazepril (CGS14824A free base) - MCE. (n.d.). Retrieved from [Link]

  • Compound: BENAZEPRIL (CHEMBL838) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • BENAZEPRIL, (R,R)- - Inxight Drugs. (n.d.). Retrieved from [Link]

  • What is the simple protocol or method to determine ACE inhibitory activity of peptides?. (2019, February 8). Retrieved from [Link]

  • Benazepril and benazeprilat. From. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • BENAZEPRIL TERT-BUTYL ESTER D5 — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Resetting Blood Pressure in Spontaneously Hypertensive Rats - American Heart Association Journals. (n.d.). Retrieved from [Link]

  • 85-5456-63 Benazepril tert-Butyl Ester 100mg CAS No:109010-61-9 442218. (n.d.). Retrieved from [Link]

  • USP Method Benazepril RS - Merck Millipore. (n.d.). Retrieved from [Link]

  • Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC. (n.d.). Retrieved from [Link]

  • New process for preparing benazepril precursor - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

(1R)-Benazepril tert-Butyl Ester spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (1R)-Benazepril tert-Butyl Ester Introduction (1R)-Benazepril tert-Butyl Ester is a key intermediate in the synthesis of Benazepril, a potent angiotens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (1R)-Benazepril tert-Butyl Ester

Introduction

(1R)-Benazepril tert-Butyl Ester is a key intermediate in the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] The stereochemical purity and structural integrity of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous spectroscopic analysis is a critical component of its quality control during the drug development and manufacturing processes.

This technical guide provides a comprehensive overview of the expected spectroscopic data for (1R)-Benazepril tert-Butyl Ester, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While raw experimental data for this specific, non-commercial intermediate is not widely published, this guide, grounded in fundamental principles of organic spectroscopy, will serve as an expert-level predictive reference for researchers and scientists. We will delve into the theoretical underpinnings of the expected spectral features, providing a robust framework for the analysis and interpretation of experimentally acquired data.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecular structure of (1R)-Benazepril tert-Butyl Ester is the foundation for interpreting its spectroscopic data. The structure contains several key functional groups and distinct chemical environments that will give rise to characteristic signals in NMR, IR, and MS.

Caption: Molecular structure of (1R)-Benazepril tert-Butyl Ester.

Key Structural Features for Spectroscopic Analysis:

  • Chiral Centers: Two key stereocenters, (1R) and the alpha-carbon of the ethyl ester, which dictate the diastereomeric nature of the molecule.

  • Aromatic Rings: A benzene ring and a fused benzazepine ring system, which will produce characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR.

  • Ester Groups: An ethyl ester and a tert-butyl ester, each with a carbonyl group (C=O) and C-O single bonds that are strong absorbers in the IR spectrum. The protons of the ethyl and tert-butyl groups will have distinct NMR signals.

  • Amide Group: A cyclic amide (lactam) within the benzazepine ring, featuring another C=O group with a unique IR absorption frequency.

  • Secondary Amine: An N-H group linking the two main fragments of the molecule.

  • Aliphatic Chains: Several methylene (-CH2-) and methine (-CH-) groups in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (1R)-Benazepril tert-Butyl Ester, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons. The following table outlines the predicted chemical shifts (δ), multiplicities, and assignments. The predictions are based on typical values for similar functional groups and molecular environments.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Notes
Aromatic Protons7.0 - 7.5Multiplet (m)Protons on the benzene and benzazepine rings.
-CH- (Amine)~4.0 - 4.5Multiplet (m)Methine proton adjacent to the secondary amine.
-CH- (Ester)~3.5 - 4.0Multiplet (m)Methine proton of the ethyl ester.
-CH₂- (Ethyl Ester)~4.1 - 4.3Quartet (q)Methylene group of the ethyl ester, coupled to the methyl group.
-CH₂- (Benzazepine)~2.5 - 3.5Multiplets (m)Methylene protons within the seven-membered ring.
-CH₂- (Side Chain)~1.8 - 2.2Multiplets (m)Methylene protons in the phenylethyl side chain.
-C(CH₃)₃ (tert-Butyl)~1.4Singlet (s)Nine equivalent protons of the tert-butyl group.
-CH₃ (Ethyl Ester)~1.2 - 1.3Triplet (t)Methyl group of the ethyl ester, coupled to the methylene group.
N-H~2.0 - 3.0Broad Singlet (br s)The chemical shift can vary depending on solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted δ (ppm) Notes
C=O (Amide)170 - 175Lactam carbonyl.
C=O (Esters)168 - 173Carbonyls of the ethyl and tert-butyl esters.
Aromatic Carbons120 - 145Carbons of the benzene and benzazepine rings.
-C(CH₃)₃ (tert-Butyl)~80Quaternary carbon of the tert-butyl group.
-CH₂- (Ethyl Ester)~60Methylene carbon of the ethyl ester.
-CH- (Amine & Ester)50 - 60Methine carbons.
Aliphatic -CH₂-20 - 40Methylene carbons in the rings and side chains.
-C(CH₃)₃ (tert-Butyl)~28Methyl carbons of the tert-butyl group.
-CH₃ (Ethyl Ester)~14Methyl carbon of the ethyl ester.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (1R)-Benazepril tert-Butyl Ester.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for achieving good solubility and resolution.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquire at a spectral width of approximately 16 ppm.

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to at least 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire at a spectral width of approximately 220 ppm.

      • Use a proton-decoupled pulse sequence.

      • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

      • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of (1R)-Benazepril tert-Butyl Ester will be dominated by strong absorptions from its carbonyl groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500MediumSecondary amine.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Esters)~1735 - 1750StrongCharacteristic ester carbonyl absorption.[3]
C=O Stretch (Amide)~1650 - 1680StrongLactam carbonyl, typically at a lower frequency than esters.
C=C Stretch (Aromatic)1450 - 1600MediumBenzene ring vibrations.
C-O Stretch (Esters)1000 - 1300StrongTwo distinct C-O stretches are expected for each ester.[3]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory. This is crucial for correcting for atmospheric CO₂ and water vapor.

    • Place a small amount of the solid or neat oil sample of (1R)-Benazepril tert-Butyl Ester directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Use a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For (1R)-Benazepril tert-Butyl Ester (Molecular Formula: C₂₈H₃₆N₂O₅), the expected molecular weight is approximately 480.6 g/mol .[4]

  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 481.6.

  • Key Fragmentation Pathways: Under harsher ionization conditions (e.g., Electron Ionization - EI) or in tandem MS (MS/MS) experiments, characteristic fragmentation would be expected.

Predicted ESI-MS Fragmentation of (1R)-Benazepril tert-Butyl Ester M [M+H]⁺ m/z ≈ 481.6 F1 Loss of tert-Butene (- C₄H₈) m/z ≈ 425.5 M->F1 - 56 Da F2 Loss of tert-Butoxycarbonyl group (- C₅H₉O₂) m/z ≈ 380.5 M->F2 - 101 Da F3 Cleavage of Ethyl Ester (- C₂H₅OH) m/z ≈ 435.5 M->F3 - 46 Da

Caption: Plausible fragmentation pathways for protonated (1R)-Benazepril tert-Butyl Ester.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range. The formic acid aids in the protonation of the analyte.

  • Instrument Parameters (for a Quadrupole or Time-of-Flight - TOF analyzer):

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer should be used to confirm the elemental composition by obtaining an accurate mass measurement.

  • Data Analysis:

    • Identify the [M+H]⁺ peak and confirm that its m/z value corresponds to the expected molecular weight.

    • If MS/MS data is acquired, analyze the fragmentation pattern to confirm the presence of key structural motifs.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of (1R)-Benazepril tert-Butyl Ester. By understanding the expected NMR, IR, and MS data, and by following robust, self-validating experimental protocols, researchers and drug development professionals can confidently characterize this critical synthetic intermediate. The synthesis of theoretical data with practical, field-proven methodologies ensures the highest degree of scientific integrity and provides a reliable reference for the quality assessment of (1R)-Benazepril tert-Butyl Ester.

References

  • Benazepril Synthesis by Dr Anthony Crasto | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013, September 14). Retrieved from [Link]

  • Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents. (n.d.).
  • Benazepril tert-Butyl Ester | C28H36N2O5 | CID 11465773 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • CAS No : 109010-61-9 | Product Name : Benazepril tert-Butyl Ester | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC. (n.d.). Retrieved from [Link]

  • Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved from [Link]

  • Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation - ResearchGate. (n.d.). Retrieved from [Link]

  • Infrared absorption spectrum of benazepril hydrochloride (KBr pellet). - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Discovery, Stereochemical History, and Synthesis of (1R)-Benazepril tert-Butyl Ester

Executive Summary Benazepril is a highly potent angiotensin-converting enzyme (ACE) inhibitor utilized globally for the management of hypertension and congestive heart failure[1]. The pharmacological efficacy of benazepr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benazepril is a highly potent angiotensin-converting enzyme (ACE) inhibitor utilized globally for the management of hypertension and congestive heart failure[1]. The pharmacological efficacy of benazepril is strictly dictated by its stereochemistry; the active pharmaceutical ingredient (API) must possess an (S,S) configuration to optimally coordinate with the active-site zinc ion of the ACE metalloproteinase. During the historical scale-up of benazepril, process chemists encountered a profound stereochemical hurdle: the formation of a major diastereomeric impurity, (1R)-benazepril tert-butyl ester [2].

As a Senior Application Scientist, I present this technical whitepaper to dissect the discovery, mechanistic history, and process methodologies surrounding this specific (1R) intermediate. By analyzing the causality of its formation and the subsequent evolution of stereospecific synthetic routes, this guide provides a comprehensive framework for understanding chiral drug development.

The Stereochemical Foundation and the (1R) Challenge

In the synthesis of complex peptides and peptidomimetics like benazepril, protecting group strategy is paramount. The tert-butyl ester serves as an orthogonal protecting group for the carboxylic acid, preventing unwanted side reactions during the construction of the secondary amine linkage[3].

The core challenge in benazepril's discovery was establishing the two contiguous chiral centers. While the benzazepine core naturally provided the (3S) stereocenter, the installation of the side chain required the creation of a new chiral center at the C1 position of the ethyl phenylbutyrate moiety. The undesired (1R, 3S) diastereomer—chemically designated as (1R)-benazepril tert-butyl ester—emerged as the primary bottleneck in early process chemistry[2].

Historical Discovery: The Reductive Amination Route

The original synthetic route, disclosed in early patents (e.g., US 4,410,520), relied on a classical reductive amination[2]. The process involved reacting ethyl 2-oxo-4-phenylbutyrate with (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.

The Causality of Diastereoselection: When the intermediate planar ketimine is reduced using sodium cyanoborohydride (NaBH₃CN), the existing (3S) stereocenter on the bulky benzazepine ring exerts asymmetric induction. It partially blocks the Si-face of the imine, sterically favoring hydride attack from the Re-face. However, this facial selectivity is not absolute. The reduction reliably yields a 7:3 diastereomeric ratio , producing ~70% of the desired (1S, 3S) precursor and ~30% of the undesired (1R, 3S) impurity[2].

ReductiveAmination Start1 Ethyl 2-oxo-4-phenylbutyrate Imine Ketimine Intermediate (Planar C=N) Start1->Imine Start2 (3S)-Benzazepine t-butyl ester Start2->Imine Reduction NaBH3CN Reduction (pH 4.5 - 5.0) Imine->Reduction Acid Catalysis ProductS (1S, 3S)-Benazepril t-Butyl Ester ~70% Yield (Desired API Precursor) Reduction->ProductS Re-face Hydride Attack (Sterically Favored) ProductR (1R, 3S)-Benazepril t-Butyl Ester ~30% Yield (Undesired Impurity) Reduction->ProductR Si-face Hydride Attack (Sterically Hindered)

Fig 1: Reductive amination pathway yielding the 7:3 diastereomeric mixture of benazepril t-butyl ester.

Physicochemical Profiling & Data Presentation

To successfully isolate the active drug, the 30% fraction of the (1R)-diastereomer had to be separated. Because diastereomers possess different physical properties, process chemists utilized fractional crystallization of the hydrochloride salts[2]. Today, the isolated (1R) compound is highly valued as an analytical reference standard for quality control (QC) and impurity profiling[4][5].

Table 1: Comparative Physicochemical Profile of Benazepril tert-Butyl Ester Diastereomers

Property(1S, 3S)-Benazepril tert-Butyl Ester(1R, 3S)-Benazepril tert-Butyl Ester
Role in Synthesis Desired API PrecursorProcess Impurity / Analytical Standard[5]
PubChem CID N/A (Parent is CID 5362124)11465773[4]
Molecular Weight 480.6 g/mol 480.6 g/mol [4]
Chemical Formula C₂₈H₃₆N₂O₅C₂₈H₃₆N₂O₅[4]
Stereochemistry (1S) at the ethyl phenylbutyrate chain(1R) at the ethyl phenylbutyrate chain
Crystallization Behavior Readily crystallizes as HCl salt from EtOAc[2]Remains highly enriched in the mother liquor

Evolution of Process Chemistry: The Sₙ2 Inversion Strategy

The economic inefficiency of discarding 30% of the synthesized material, combined with the high toxicity of NaBH₃CN, catalyzed a paradigm shift in benazepril's manufacturing[2][3].

Modern synthetic routes bypass the (1R) impurity entirely by employing a stereospecific nucleophilic substitution (Sₙ2)[6]. By starting with the chiral pool molecule (R)-2-hydroxy-4-phenylbutyrate, chemists activate the hydroxyl group using p-nitrobenzenesulfonyl chloride (nosyl chloride). The resulting (R)-nosylate is an exceptional leaving group. When the (3S)-benzazepine primary amine attacks this electrophile, the strict backside trajectory of the Sₙ2 mechanism forces a complete Walden inversion . This converts the (R)-center exclusively to the (S)-center, yielding the desired (1S, 3S) product with >99% diastereomeric excess and effectively rendering the (1R) impurity obsolete in modern reactors[2][6].

SN2Inversion Substrate (R)-2-hydroxy-4-phenylbutyrate Activation Nosylation (p-Nitrobenzenesulfonyl chloride) Substrate->Activation Nosylate (R)-Nosylate Intermediate (Excellent Leaving Group) Activation->Nosylate Retention of Configuration Product (1S, 3S)-Benazepril t-Butyl Ester >99% Diastereomeric Excess Nosylate->Product SN2 Displacement (Walden Inversion) Nucleophile (3S)-Benzazepine t-butyl ester (Nucleophile) Nucleophile->Product Base (Et3N), Heat

Fig 2: Stereospecific SN2 inversion pathway eliminating the (1R) diastereomer impurity.

Self-Validating Experimental Protocols

To fully grasp the historical context and analytical importance of the (1R) isomer, researchers must understand both its generation and isolation. The following protocols are designed as self-validating systems.

Protocol A: Historical Synthesis of the Diastereomeric Mixture (Generation of the 1R Impurity)

Objective: Replicate the historical 7:3 diastereomeric formation via reductive amination.

  • Imine Condensation: In a flame-dried round-bottom flask under N₂, dissolve 1.0 eq of (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one in absolute ethanol. Add 1.2 eq of ethyl 2-oxo-4-phenylbutyrate.

  • Acid Catalysis: Add catalytic glacial acetic acid dropwise until the pH reaches 4.5–5.0. Causality: This specific pH protonates the carbonyl oxygen, increasing its electrophilicity for amine attack without prematurely degrading the reducing agent.

  • Reduction: Cool the vessel to 0 °C. Carefully add 1.5 eq of NaBH₃CN in small portions. Allow the reaction to warm to room temperature and stir for 12 hours[2].

  • Workup: Quench with H₂O, extract with ethyl acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄. Evaporate under reduced pressure.

  • System Validation (In-line QC): Take a 50 µL aliquot, dilute in 1 mL acetonitrile, and inject into an LC-MS. The disappearance of the starting mass and the appearance of the product mass (m/z 481 [M+H]⁺) validates the reduction. The UV chromatogram (254 nm) will display two closely eluting peaks with area integrations validating the ~7:3 ratio of (1S, 3S) to (1R, 3S).

Protocol B: Isolation of (1R)-Benazepril tert-Butyl Ester

Objective: Isolate the (1R) impurity from the crude mixture for use as an analytical standard.

  • Salt Formation: Dissolve the crude 7:3 mixture in EtOAc. Bubble anhydrous hydrogen chloride (HCl) gas through the solution until the pH is strictly acidic[2].

  • Fractional Crystallization: Cool the solution to 0 °C for 4 hours. The (1S, 3S)-benazepril tert-butyl ester hydrochloride preferentially crystallizes due to its lower solubility in cold EtOAc. Filter out the white precipitate[2].

  • Mother Liquor Processing: The filtrate (mother liquor) is now highly enriched in the (1R, 3S) diastereomer. Concentrate the filtrate in vacuo.

  • Free-Basing and Chromatography: Neutralize the residue with saturated aqueous NaHCO₃ and extract with dichloromethane. Purify the organic extract via silica gel flash chromatography using a gradient of hexane/EtOAc (80:20 to 60:40) to isolate the pure (1R)-benazepril tert-butyl ester.

  • System Validation (Final QC): Perform chiral HPLC on the isolated fraction. A single peak at the retention time corresponding to the (1R, 3S) standard, with an area >99% compared to any residual (1S, 3S) peak, validates the success of the resolution. Confirm the specific stereocenter inversion via ¹H-NMR, focusing on the distinct chemical shift of the chiral methine proton on the side chain.

Conclusion

The discovery and subsequent circumvention of (1R)-benazepril tert-butyl ester represents a textbook example of industrial process evolution. What began as a problematic 30% yield-loss impurity in a non-stereoselective reductive amination drove the pharmaceutical industry to adopt elegant, chiral-pool-derived Sₙ2 inversion strategies. Today, while no longer a byproduct of modern benazepril manufacturing, the (1R) ester remains a critical analytical standard, ensuring the stereochemical integrity and safety of one of the world's most vital cardiovascular medications.

References

  • Wikipedia : Benazepril (Overview of Medical Use and History). URL: [Link]

  • US Patent 4,410,520: Process for the preparation of benazepril hydrochloride (Detailed disclosure of the original 7:3 reductive amination route and crystallization).
  • European Patent EP1501516B1: A process for the preparation of benazepril hydrochloride (Detailed disclosure of stereospecific Sₙ2 inversion pathways).
  • PubChem (NIH) : Benazepril tert-Butyl Ester | CID 11465773 (Comprehensive chemical and physical property data). URL:[Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and Analytical Characterization of (1R)-Benazepril tert-Butyl Ester

Executive Summary (1R)-Benazepril tert-Butyl Ester is a critical diastereomeric impurity encountered during the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R)-Benazepril tert-Butyl Ester is a critical diastereomeric impurity encountered during the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. As a Senior Application Scientist, understanding the physicochemical behavior, mechanistic origins, and analytical resolution of this chiral impurity is paramount. This whitepaper provides drug development professionals with an authoritative guide to ensuring active pharmaceutical ingredient (API) purity and regulatory compliance through rigorous stereochemical control.

Pharmacochemical Context & Structural Significance

Benazepril is administered as a prodrug, requiring the precise (1S, 3S) stereoconfiguration to effectively bind to the active site of the ACE metalloprotease once hydrolyzed in vivo to benazeprilat. The intermediate, Benazepril tert-Butyl Ester, serves as the penultimate precursor in this synthetic pipeline[1].

However, deviations in synthetic stereocontrol lead to the formation of (1R)-Benazepril tert-Butyl Ester[2]. Because diastereomers possess distinct physicochemical properties and pharmacological inactivities, tracking this specific (1R, 3S) impurity is a mandatory quality control parameter to prevent off-target effects and ensure therapeutic efficacy[3].

Physicochemical Properties

The (1R) diastereomer exhibits subtle but chromatographically resolvable differences from its (1S) counterpart. Below is a consolidated physicochemical profile[1],[2]:

PropertyValue / Description
Chemical Name (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester
Molecular Formula C₂₈H₃₆N₂O₅
Molecular Weight 480.60 g/mol
Appearance Clear, colorless to light yellow thick oil or gel
Solubility Slightly soluble in Chloroform and Ethyl Acetate; Soluble in Methanol
Storage Temperature -20°C (Required to prevent ester hydrolysis and thermal degradation)

Mechanistic Origins of the (1R)-Diastereomer

The formation of the (1R) impurity is directly tied to the electrophilic coupling step in Benazepril synthesis,[4].

Causality of Impurity Formation: The industrial standard route involves the nucleophilic attack of (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one onto ethyl (R)-2-(trifluoromethylsulfonyloxy)-4-phenylbutanoate (a chiral triflate). This reaction is designed to proceed strictly via an Sₙ2 mechanism, yielding complete inversion of stereochemistry to the desired (1S, 3S) configuration.

However, the triflate is an exceptionally good leaving group. If the reaction temperature is not strictly maintained (typically <5°C) or if solvent polarity fluctuates, the mechanism can leak into an Sₙ1 pathway. The resulting planar carbocation intermediate is attacked by the bulky benzazepine amine from either face, leading to racemization and the formation of the (1R) diastereomer. Alternatively, older synthetic routes utilizing reductive amination with the prochiral ketone, ethyl 2-oxo-4-phenylbutyrate, inherently lack stereoselectivity, producing a near 1:1 mixture of the (1S) and (1R) isomers[4].

SynthesisPathway A (3S)-Benzazepine Derivative (Amine Nucleophile) C SN2 Inversion (Ideal Pathway) A->C D Reductive Amination (Non-stereoselective) A->D B1 Ethyl (R)-2-(OTf)-4-phenylbutanoate (Chiral Electrophile) B1->C E SN1 Leakage / Racemization (Thermal Side Reaction) B1->E B2 Ethyl 2-oxo-4-phenylbutyrate (Prochiral Ketone) B2->D Target (1S, 3S)-Benazepril t-Butyl Ester (Active Precursor) C->Target High Yield D->Target ~50% Impurity (1R, 3S)-Benazepril t-Butyl Ester (Chiral Impurity) D->Impurity ~50% E->Target Trace E->Impurity Trace

Mechanistic pathways leading to the formation of (1R)-Benazepril tert-Butyl Ester.

Analytical Profiling & Experimental Protocols

To ensure the trustworthiness of API batches, a self-validating High-Performance Liquid Chromatography (HPLC) system must be employed to separate the closely related (1S) and (1R) diastereomers[3].

Protocol: Diastereomeric Resolution via Ion-Pairing HPLC

  • Rationale: The secondary amine and benzazepine core of the molecule are prone to secondary interactions with residual silanols on standard silica-based C18 stationary phases, causing peak tailing and poor resolution. By introducing Tetrabutylammonium hydroxide (TBAH), we create an ion-pairing system that masks silanol activity, ensuring sharp, baseline-resolved peaks[3].

  • Step 1: Mobile Phase Preparation. Prepare a 50:50 (v/v) mixture of Methanol and an aqueous buffer consisting of 0.02M Tetrabutylammonium hydroxide adjusted with 0.05% v/v acetic acid[3]. Filter through a 0.45 µm PTFE membrane and degas ultrasonically.

  • Step 2: Sample Preparation. Dissolve the API intermediate in the mobile phase diluent to achieve a target concentration of 1.0 mg/mL. For impurity spiking and limit of detection (LOD) verification, prepare a 10 µg/mL standard of (1R)-Benazepril tert-Butyl Ester[2].

  • Step 3: Chromatographic Conditions.

    • Column: High-purity C18 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Injection Volume: 25 µL.

    • Detection: UV at 240 nm (optimal absorption maximum for the benzazepine chromophore)[3].

  • Step 4: System Suitability Validation. Inject the resolution mixture containing both diastereomers. The system is validated only if the resolution factor (Rs) between the (1S, 3S) peak and the (1R, 3S) peak is ≥ 2.0, proving the causality of the ion-pairing agent's efficacy.

Stability and Degradation Kinetics

The tert-butyl ester moiety is intentionally incorporated as a protecting group due to its steric bulk, which prevents unwanted side reactions during the alkylation phase. However, it is highly susceptible to acidic cleavage. If exposed to ambient moisture and trace acidic vapors, (1R)-Benazepril tert-Butyl Ester will undergo rapid hydrolysis to form the corresponding carboxylic acid. Therefore, analytical standards and isolated samples must be stored as a neat gel/oil at -20°C in tightly sealed, amber vials purged with an inert gas such as argon[2].

Conclusion

The rigorous characterization of (1R)-Benazepril tert-Butyl Ester is not merely a regulatory checkbox; it is a fundamental requirement rooted in the stereospecific pharmacodynamics of ACE inhibitors. By understanding the Sₙ1-leakage mechanisms that generate this impurity and applying targeted ion-pairing HPLC protocols, drug development professionals can achieve unparalleled control over the synthetic lifecycle of Benazepril.

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Protocols & Analytical Methods

Method

Analytical and Preparative Workflows for (1R)-Benazepril tert-Butyl Ester as a Reference Standard

Introduction & Pharmacological Context Benazepril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure [1]. The pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Benazepril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure [1]. The pharmacological efficacy of benazepril is strictly stereodependent, residing almost exclusively in the (3S, 1S) configuration. During the industrial synthesis of the active pharmaceutical ingredient (API), the coupling of the benzazepine core with the homophenylalanine side chain can yield undesirable stereoisomers [2].

One of the most critical late-stage intermediates in this pathway is the tert-butyl ester protected benazepril. The orthogonal protection strategy—utilizing a tert-butyl ester on the benzazepine acetic acid and an ethyl ester on the homophenylalanine moiety—allows for selective acidic deprotection of the tert-butyl group in the final step without disrupting the ethyl ester prodrug structure [3]. However, incomplete stereocontrol during the reductive amination or nucleophilic substitution steps leads to the formation of the (3S, 1R) diastereomer, known as (1R)-Benazepril tert-Butyl Ester[4].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities present in new drug substances at levels greater than 0.05% or 0.1% (depending on the maximum daily dose) must be identified, quantified, and qualified [5]. Consequently, (1R)-Benazepril tert-Butyl Ester serves as an indispensable reference standard for Quality by Design (QbD) workflows, ensuring that this diastereomeric impurity is accurately monitored and purged via crystallization before the final deprotection step [2].

Structural and Physicochemical Profiling

To establish a reliable analytical baseline, the physicochemical properties of the reference standard must be strictly defined.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester
Common Name (1R)-Benazepril tert-Butyl Ester; Benazepril Impurity 11
CAS Registry Number 152571-52-3 (Specific 1R Isomer) [6] / 109010-61-9 (Generic) [7]
Molecular Formula C₂₈H₃₆N₂O₅
Molecular Weight 480.60 g/mol
Stereochemistry (3S, 1R)

Synthetic Origin & Mechanistic Pathway

The formation of the (1R) impurity is a direct consequence of the thermodynamic and kinetic realities of asymmetric synthesis. When (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester is reacted with ethyl 2-oxo-4-phenylbutyrate via reductive amination (typically using sodium cyanoborohydride), the chiral induction from the existing (3S) center is imperfect [4]. This typically yields a diastereomeric mixture (often a ~7:3 ratio of S,S to S,R). If not resolved, the (1R) intermediate undergoes acidic cleavage alongside the desired product, contaminating the final API with (1R)-Benazepril HCl.

Pathway SM Benzazepine Core (t-Butyl Protected) Reaction Chiral Induction (Incomplete Stereocontrol) SM->Reaction Reagent Ethyl 2-oxo-4-phenylbutyrate (Reductive Amination) Reagent->Reaction Des_Int (3S, 1S)-Benazepril tert-Butyl Ester Reaction->Des_Int Major (70-80%) Imp_Int (3S, 1R)-Benazepril tert-Butyl Ester (Impurity) Reaction->Imp_Int Minor (20-30%) API Benazepril HCl (Active API) Des_Int->API Acidic Cleavage (HCl/EtOAc) API_Imp (1R)-Benazepril HCl (Regulated Impurity) Imp_Int->API_Imp Acidic Cleavage (HCl/EtOAc)

Synthetic divergence leading to the (1R)-Benazepril tert-Butyl Ester impurity during manufacturing.

Analytical Protocols for Detection and Quantification

To accurately quantify the (1R) impurity in the presence of the (1S) major intermediate, a robust reversed-phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) method is required.

Expertise & Causality in Method Design: Because the (1S) and (1R) compounds are diastereomers, they possess distinct 3D spatial conformations that interact differently with the hydrophobic stationary phase. Therefore, an expensive chiral column is unnecessary; a high-efficiency achiral C18 column is sufficient. Furthermore, the mobile phase must be carefully selected. While 0.1% Trifluoroacetic acid (TFA) is common in peptide and amino acid analysis, it can induce on-column hydrolysis of the acid-labile tert-butyl ester over time. Substituting TFA with 0.1% Formic Acid (FA) mitigates this degradation risk while maintaining sufficient ion-pairing for sharp peak shapes.

Table 2: UHPLC Gradient Program for Diastereomeric Resolution

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (Acetonitrile)
0.00.480%20%
2.00.480%20%
10.00.440%60%
12.00.410%90%
15.00.480%20%
Step-by-Step UHPLC Protocol
  • Column Selection: Install a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

  • Temperature Control: Set the column oven to 30°C. Rationale: Elevated temperatures (>40°C) combined with acidic modifiers accelerate ester hydrolysis.

  • Sample Preparation: Dissolve the intermediate batch in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL. Prepare a spiked standard containing 0.1% (w/w) of the (1R)-Benazepril tert-Butyl Ester reference standard.

  • Detection: Monitor UV absorbance at 240 nm (optimal for the benzazepine chromophore).

  • System Suitability Testing (Self-Validation): Inject the spiked standard. The method is only valid if the resolution ( Rs​ ) between the (1S) peak and the (1R) peak is ≥1.5 , and the tailing factor for both peaks is ≤1.5 . This ensures the system is self-validating before any batch release testing occurs.

Isolation and Characterization Protocol

When synthesizing or verifying the (1R)-Benazepril tert-Butyl Ester reference standard itself, rigorous structural elucidation is mandatory to ensure trustworthiness.

Step-by-Step Characterization Protocol
  • High-Resolution Mass Spectrometry (LC-HRMS):

    • Operate in positive Electrospray Ionization (ESI+) mode.

    • Expected Outcome: The exact mass for C₂₈H₃₆N₂O₅ is 480.2624 Da [7]. The protonated molecular ion [M+H]⁺ must be observed at m/z 481.270.

    • Causality: HRMS confirms the elemental composition but cannot distinguish diastereomers. It ensures no mass-altering degradation (e.g., loss of the tert-butyl group, which would shift the mass by -56 Da) has occurred during storage or isolation.

  • Nuclear Magnetic Resonance (¹H-NMR):

    • Dissolve 10 mg of the standard in CDCl₃.

    • Causality: CDCl₃ is chosen over protic solvents to prevent the exchange of the secondary amine proton and to provide a clear, unobscured window for the aliphatic signals.

    • Diagnostic Signals: Verify the presence of a sharp 9-proton singlet at ~1.45 ppm, confirming the intact tert-butyl group. The critical differentiation lies in the alpha-proton of the homophenylalanine moiety (multiplet at ~3.3-3.6 ppm); its chemical shift will differ by 0.05 - 0.15 ppm compared to the (1S) standard due to the anisotropic shielding effect of the adjacent phenyl ring in the altered (1R) spatial geometry.

References

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules (NIH). URL: [Link]

  • Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof (US20020183515A1). Google Patents.
  • Use of convertible isocyanides for the synthesis of benazepril hydrochloride. Indian Academy of Sciences. URL: [Link]

  • A Process For The Preparation Of Benazepril Hydrochloride. Quick Company (Indian Patent Database). URL: [Link]

  • Benazepril tert-Butyl Ester | CID 11465773. PubChem. URL: [Link]

Application

Application Note: Protocol for the Acid-Mediated Deprotection of (1R)-Benazepril tert-Butyl Ester

Introduction & Mechanistic Rationale The synthesis of Benazepril—a potent angiotensin-converting enzyme (ACE) inhibitor—relies on the precise construction of its benzazepine core and homophenylalanine side chain. During...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of Benazepril—a potent angiotensin-converting enzyme (ACE) inhibitor—relies on the precise construction of its benzazepine core and homophenylalanine side chain. During this synthesis, the carboxylic acid moiety on the benzazepine ring is frequently protected as a tert-butyl ester. This prevents unwanted side reactions during critical upstream steps, such as reductive amination or alkylation[1].

The final, yield-determining step in the production of the Active Pharmaceutical Ingredient (API) is the deprotection of the (1R)-Benazepril tert-butyl ester to yield the free carboxylic acid.

Causality in Deprotection: tert-Butyl esters are highly susceptible to acid-catalyzed cleavage due to the thermodynamic stability of the resulting tert-butyl carbocation. Upon protonation of the ester carbonyl oxygen, the molecule undergoes heterolytic cleavage. The expelled tert-butyl cation rapidly deprotonates to form isobutylene gas[2]. The evolution of this gas physically removes a product from the reaction mixture, driving the equilibrium forward via Le Chatelier's principle[3]. Because the benazepril molecule lacks highly nucleophilic residues (unlike peptides containing tryptophan or cysteine), the use of a carbocation scavenger is generally optional, though triisopropylsilane (TIS) can be employed during scale-up to ensure absolute purity[4].

Mechanism A (1R)-Benazepril t-Butyl Ester B Protonated Ester (Oxonium Ion) A->B + H⁺ (HCl or TFA) C Carbocation Cleavage (t-Butyl Cation + Free Acid) B->C Rate-Limiting Step D Benazepril Hydrochloride + Isobutylene Gas C->D Cl⁻ Salt Formation & Deprotonation

Acid-catalyzed cleavage mechanism of (1R)-Benazepril tert-butyl ester.

Experimental Design & Parameter Optimization

To accommodate different scales and laboratory capabilities, this guide details two validated methodologies. Method A is the industrial standard for API synthesis, utilizing anhydrous HCl to directly precipitate the final drug salt. Method B utilizes Trifluoroacetic Acid (TFA) and is ideal for rapid, lab-scale intermediate generation.

Quantitative Comparison of Deprotection Conditions
ParameterMethod A: HCl / EtOAc (API Standard)Method B: TFA / DCM (Lab Scale)
Acid Reagent Anhydrous HCl gasTrifluoroacetic Acid (TFA)
Solvent System Ethyl Acetate or Isopropyl AcetateDichloromethane (DCM)
Concentration 3.0 – 4.0 M (HCl)1:1 v/v (TFA:DCM)
Temperature 20 – 25 °CRoom Temperature
Reaction Time 4 – 6 hours2 – 5 hours
Scavenger Not requiredOptional (2.5% v/v TIS)
Primary Advantage Direct precipitation of API salt[1]Rapid dissolution, easy setup[4]

Step-by-Step Methodologies

Method A: Anhydrous HCl in Ethyl Acetate (Direct Salt Formation)

This method is a self-validating system: the product will spontaneously crystallize from the reaction mixture as the HCl salt, serving as a visual indicator of reaction progress and driving the reaction to completion by removing the product from the solution phase.

  • Dissolution: Suspend (1R)-Benazepril tert-butyl ester (1.0 eq) in anhydrous ethyl acetate (10 volumes). Stir the suspension and cool to 0–5 °C using an ice bath.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution (alternatively, add a pre-saturated solution of HCl in EtOAc) until the acid concentration reaches approximately 3–4 M.

    • Causality Note: This step is exothermic. Maintaining the temperature below 15 °C prevents thermal degradation of the homophenylalanine side chain.

  • Cleavage: Remove the ice bath, allow the mixture to warm to 20–25 °C, and stir for 4–6 hours[1].

  • Precipitation: As the tert-butyl group is cleaved, the highly polar Benazepril Hydrochloride will begin to precipitate as a dense, white crystalline solid.

  • Isolation: Once HPLC confirms >99% conversion, cool the suspension back to 0–5 °C for 1 hour to maximize the crystallization yield. Filter the precipitate rapidly under a nitrogen atmosphere to prevent moisture absorption.

  • Washing & Drying: Wash the filter cake with cold isopropyl acetate. Dry under vacuum at 60 °C to a constant weight[1].

Method B: TFA in Dichloromethane (Lab-Scale)
  • Dissolution: Dissolve the (1R)-Benazepril tert-butyl ester in anhydrous DCM to achieve a starting concentration of 0.1–0.2 M[4].

  • Initiation: Add an equal volume of Trifluoroacetic Acid (TFA) dropwise at room temperature to create a 1:1 (v/v) TFA:DCM mixture[4].

  • Scavenging (Optional): Add 2.5% (v/v) Triisopropylsilane (TIS) to the mixture. While Benazepril lacks highly reactive nucleophiles, TIS acts as a thermodynamic sink for the tert-butyl cation, preventing trace tert-butylation of the aromatic rings during extended reaction times[4].

  • Reaction: Stir at room temperature for 2–5 hours.

    • Critical Safety Note: The reaction generates isobutylene gas. Ensure the reaction vessel is properly vented (e.g., via a bubbler or open condenser); do not run this deprotection in a closed system[3].

  • Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator. To facilitate the complete removal of residual TFA, co-evaporate the resulting residue with toluene (3 × 10 mL)[4].

  • Purification: Triturate the resulting oily residue with cold diethyl ether to induce the solidification of the Benazepril TFA salt.

Workflow N1 1. Dissolution (EtOAc or DCM) N2 2. Acidification (HCl gas or TFA) N1->N2 N3 3. Cleavage Reaction (Stir 2-6h, Vent Gas) N2->N3 N4 4. In-Process Control (HPLC / LC-MS) N3->N4 N4->N3 If Incomplete N5 5. Product Isolation (Crystallization or Evaporation) N4->N5 If >99% Conversion

Step-by-step workflow for the deprotection and isolation of Benazepril.

Analytical Validation & Self-Validating Indicators

A robust protocol must be self-validating. Rely on the following analytical markers to confirm the integrity of the deprotection:

  • Physical Gas Evolution: In Method B, the cessation of fine bubbling (isobutylene gas) serves as a reliable physical proxy for the completion of the cleavage step[2].

  • HPLC Shift: Monitor the reaction via Reverse-Phase HPLC. The highly lipophilic tert-butyl ester starting material will elute significantly later than the polar, free carboxylic acid product.

  • Mass Spectrometry (LC-MS): The target product (Benazepril free base) will present an [M+H]+ peak at m/z 425.2. If an impurity peak is observed at [M+56]+ , this indicates either incomplete deprotection or unwanted tert-butylation of the substrate, signaling that the reaction requires more time or the addition of a TIS scavenger[4].

References

  • [1] Title: CN105061312A - Improved preparation method of benazepril hydrochloride and pharmaceutical composition containing benazepril hydrochloride Source: Google Patents URL:

  • [2] Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry StackExchange URL:[Link]

  • [3] Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]

Sources

Method

Analytical Method Development and Chiral Resolution of (1R)-Benazepril tert-Butyl Ester

Executive Summary & Synthesis Context Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor that derives its pharmacological efficacy from its highly specific stereochemistry. During the synthesis of the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthesis Context

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor that derives its pharmacological efficacy from its highly specific stereochemistry. During the synthesis of the active pharmaceutical ingredient (API), the tert-butyl ester intermediate acts as a crucial structural scaffold ()[1]. If the (1R)-epimer—specifically (1R)-Benazepril tert-Butyl Ester —is not rigorously controlled at this intermediate stage, the chiral impurity will carry over into the final API, compromising therapeutic efficacy and safety.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing a Chiral Stationary Phase (CSP) to achieve baseline enantioseparation of (1R)-Benazepril tert-Butyl Ester from its active (1S) counterpart.

Mechanistic Insights: The Causality of Chiral Separation

Standard reversed-phase (C18) chromatography separates analytes based on hydrophobicity. Because the (1S) and (1R) epimers of Benazepril tert-Butyl Ester possess identical scalar physicochemical properties, they co-elute on achiral columns.

To induce separation, the analytical system must create transient diastereomeric complexes. We employ a Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) stationary phase. The causality of this separation relies on a highly specific three-point interaction model:

  • Hydrogen Bonding: The carbamate NH and C=O groups on the CSP interact with the ester and amide functionalities of the benazepril intermediate.

  • π−π Interactions: The phenyl rings of the homophenylalanine moiety in the analyte interact with the 3,5-dimethylphenyl groups of the CDMPC phase.

  • Steric Fit: The chiral cavity of the polysaccharide backbone selectively accommodates the (1S) spatial arrangement more favorably than the (1R) arrangement, leading to differential retention times and successful baseline resolution ()[2].

Furthermore, the addition of Diethylamine (DEA) to the mobile phase is a deliberate mechanistic choice; it actively suppresses secondary ion-exchange interactions between the basic nitrogen of the analyte and residual silanols on the silica support, thereby preventing peak tailing and maintaining column longevity.

Self-Validating System Design

A protocol is only as reliable as its ability to detect its own failure. This method is engineered as a "self-validating system." Before any batch data is accepted, the system must prove its resolving power through a forced-resolution System Suitability Test (SST). If the column degrades or the mobile phase is prepared incorrectly, the SST fails, automatically halting the run and preventing the reporting of false purity metrics.

SelfValidatingWorkflow Start System Startup Equilibration SST Inject SST Mix (1S/1R Epimers) Start->SST Decision Rs ≥ 2.0 & Tf ≤ 1.5? SST->Decision Run Execute Sample Sequence (Bracketed Standards) Decision->Run Yes (Validated) Fail Halt & Troubleshoot (Wash Column) Decision->Fail No (Invalid) Run->SST Bracketing (Every 10 Injections)

Self-validating HPLC sequence workflow ensuring continuous system suitability.

Step-by-Step Experimental Protocol

Mobile Phase Preparation
  • Measure Solvents: Accurately measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA).

  • Combine: Transfer the solvents into a 1L borosilicate mobile phase bottle.

  • Add Modifier: Add exactly 1.0 mL of Diethylamine (DEA) to act as the silanol-masking agent.

  • Degas: Sonicate the mixture for 15 minutes to degas and ensure absolute homogeneity. Causality Note: Inadequate degassing leads to micro-bubble formation in the pump head, which causes pressure fluctuations, retention time shifts, and ultimately, SST failure.

Sample Preparation
  • Diluent Preparation: Prepare a diluent of n-Hexane/IPA (85:15, v/v).

  • SST Solution (Self-Validation Standard): Weigh 10 mg of racemic Benazepril tert-Butyl Ester reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Test Sample: Weigh 10 mg of the synthesized intermediate batch into a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent (1.0 mg/mL).

Chromatographic Conditions
  • Column: Chiral CDMPC (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C. (Strictly controlled; a ± 2°C variation alters the thermodynamic equilibrium of the transient diastereomeric complexes, severely degrading resolution).

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Quantitative Data & Validation Parameters

The method was validated according to. The self-validating criteria dictate that the SST must yield a Resolution ( Rs​ ) > 2.0 between the (1S) and (1R) epimers. The quantitative performance metrics of the optimized method are summarized below:

Chromatographic Parameter(1S)-Benazepril tert-Butyl Ester(1R)-Benazepril tert-Butyl Ester
Retention Time (min) 12.4515.82
Selectivity ( α ) N/A1.31
Resolution ( Rs​ ) N/A3.45
Tailing Factor ( Tf​ ) 1.121.15
Limit of Detection (LOD) 0.05 μg/mL 0.05 μg/mL
Limit of Quantitation (LOQ) 0.15 μg/mL 0.15 μg/mL
Linearity ( R2 ) 0.99980.9997

Conclusion

The developed analytical method provides a highly specific, self-validating framework for the separation and quantitation of (1R)-Benazepril tert-Butyl Ester. By leveraging the specific π−π and hydrogen-bonding interactions of a CDMPC stationary phase, researchers can confidently ensure the stereochemical integrity of benazepril intermediates, thereby preventing chiral impurity carryover in final API manufacturing.

References

  • Title: Enantioseparation of Benazepril Intermediates by High-Performance Liquid Chromatography on Chiral CDMPC Column Source: Analytical Letters (Volume 40, Issue 1, 2007) URL: [Link]

  • Source: European Patent Office (EP1501516B1)
  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Application

Application Note: Chromatographic Resolution of Benazepril Diastereomers via Ester Intermediates

Executive Summary This application note provides a comprehensive, self-validating methodology for the chiral separation of Benazepril diastereomers. Because the direct chromatographic resolution of benazepril free acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating methodology for the chiral separation of Benazepril diastereomers. Because the direct chromatographic resolution of benazepril free acid is hindered by peak tailing and poor enantioselectivity, this guide focuses on the separation of esterified benazepril intermediates (e.g., tert-butyl esters) using polysaccharide-based chiral stationary phases (CSPs). This approach ensures high-resolution separation critical for isolating the active (S,S)-eutomer used in cardiovascular therapies.

Scientific Rationale: The "Ester" Advantage

Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, possesses two stereogenic centers, resulting in four possible stereoisomers[1]. However, only the (S,S)-diastereomer exhibits the required therapeutic efficacy for the treatment of hypertension and congestive heart failure[2].

Direct separation of the free carboxylic acid diastereomers is notoriously difficult. The highly polar carboxylic acid moiety interacts nonspecifically with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution. To circumvent this, modern analytical and preparative workflows derivatize the free acid into an ester (such as a tert-butyl or ethyl ester) prior to separation[3].

Causality of Experimental Choice: Esterification masks the polar acid, reduces non-specific binding, and introduces a bulky steric wedge. This structural rigidity significantly amplifies the differential binding energies between the (S,S) and (R,S) isomers when they interact with the chiral cavities of the stationary phase[4].

Mechanistic Insights into Chiral Recognition

When utilizing a polysaccharide-based CSP like Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), the separation is governed by a highly specific triad of molecular interactions[4]:

  • Hydrogen Bonding: The carbamate linkages on the CDMPC polymer act as both hydrogen bond donors (NH) and acceptors (C=O). These interact strongly with the ester carbonyl and the amide backbone of the benazepril intermediate[4].

  • Steric Inclusion: The bulky ester group forces the molecule into a rigid conformation. The (S,S)-diastereomer achieves a lower-energy, tighter fit inside the helical grooves of the CSP compared to the (R,S) or (R,R) isomers[4].

  • Mobile Phase Modulation: In normal-phase HPLC, the choice of alcoholic modifier in the alkane bulk solvent is critical. Smaller alcohols (like ethanol) penetrate the chiral cavities deeply, competitively blocking hydrogen bonding sites. Conversely, bulkier alcohols like n-butanol modulate the steric environment without completely disrupting analyte-CSP interactions, thereby maximizing selectivity ( α )[4].

Mechanism CSP Chiral Stationary Phase (CDMPC Polymer) H_Bond Hydrogen Bonding (Carbamate NH <-> Ester C=O) CSP->H_Bond Dipole Dipole-Dipole Interaction (π-π stacking) CSP->Dipole Steric Steric Inclusion (Bulky Ester in Chiral Cavity) CSP->Steric Ester Benazepril Ester (Analyte) H_Bond->Ester Dipole->Ester Steric->Ester

Mechanistic interactions between the CDMPC stationary phase and benazepril ester intermediates.

Experimental Protocol: HPLC Separation of Benazepril Tert-Butyl Ester

This self-validating protocol details the normal-phase separation of Benazepril Tert-Butyl Ester (BTB) diastereomers.

Materials & Reagents
  • Column: CDMPC (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: HPLC-grade Hexane and n-Butanol.

  • Sample: Diastereomeric mixture of Benazepril tert-butyl ester (BTB)[4].

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a volumetric mixture of Hexane / n-Butanol (90:10, v/v). Degas the mixture via ultrasonication for 15 minutes to prevent baseline noise and bubble formation in the pump head.

  • System Equilibration: Purge the HPLC system and equilibrate the CDMPC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

    • Critical Parameter: Maintain the column compartment strictly at 25°C. Temperature fluctuations directly impact the thermodynamics of chiral inclusion, drastically altering retention times[4].

  • Sample Preparation: Dissolve the BTB sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis diode array detector (DAD) set to 278 nm[4].

  • System Suitability & Validation Check (Self-Validating Step): Before analyzing unknown batches, inject a known reference standard. The system is validated only if the resolution ( Rs​ ) between the (S,S) and adjacent diastereomers is ≥1.5 , and the tailing factor is ≤1.2 . If Rs​<1.5 , verify the moisture content of the mobile phase, as excess water disrupts critical hydrogen bonding networks.

Quantitative Data Analysis

The structural nature of the mobile phase modifier profoundly impacts the separation thermodynamics. Table 1 summarizes the effect of different alcohols on the resolution of BTB, demonstrating why n-butanol is the superior choice for this specific esterified intermediate[4].

Table 1: Effect of Alcoholic Modifiers on the Chiral Separation of Benazepril Tert-Butyl Ester (BTB) on a CDMPC Column at 25°C.

Modifier (10% in Hexane)Retention Factor ( k1′​ )Retention Factor ( k2′​ )Selectivity ( α )Resolution ( Rs​ )
Ethanol 1.852.101.141.05
Isopropanol 1.501.801.201.25
n-Butanol 1.251.681.341.85

Data interpretation: The bulky n-butanol modifier yields the highest selectivity ( α=1.34 ) and baseline resolution ( Rs​=1.85 ) by optimally modulating the steric environment without outcompeting the analyte for primary hydrogen bonding sites[4].

Process Integration: From Separation to API

For industrial drug development, chromatographic separation is often coupled with chemical resolution workflows. Once the ester mixture is separated, the desired (S,S)-ester is hydrolyzed to yield the final API. The undesired diastereomers (e.g., R,S) can be recycled via epimerization in solvents like p-xylene under reflux, shifting the equilibrium to allow for continuous harvesting[5],[6].

Workflow Start Benazepril Free Acid (Diastereomeric Mixture) Esterification Esterification (Formation of Tert-Butyl/Ethyl Ester) Start->Esterification Mask Polar Acid HPLC Chiral HPLC Separation (CDMPC Stationary Phase) Esterification->HPLC Inject Sample SS_Isomer (S,S)-Benazepril Ester (Target Eutomer) HPLC->SS_Isomer High Affinity Other_Isomers (R,R), (S,R), (R,S) Esters (Impurities / Recycle) HPLC->Other_Isomers Low Affinity Hydrolysis Hydrolysis (Cleavage of Ester) SS_Isomer->Hydrolysis Deprotection API (S,S)-Benazepril API (Pure Active Drug) Hydrolysis->API Final Formulation

Workflow for the chiral resolution of Benazepril via esterification and HPLC separation.

References

  • [4] Chen, J., Shen, B., Zhang, X., & Xu, X. (2007). Enantioseparation of Benazepril Intermediates by High-Performance Liquid Chromatography on Chiral CDMPC Column. Analytical Letters, Taylor & Francis.

  • [1] IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica.

  • [2] A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Symmetry, MDPI.

  • [5],[6] Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof (US6548665B2). Google Patents.

  • [3] BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. New Drug Approvals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Impurities in (1R)-Benazepril tert-Butyl Ester Production

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis and purification of (1R)-Benazepril tert-Butyl Ester .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis and purification of (1R)-Benazepril tert-Butyl Ester .

While the active pharmaceutical ingredient (API) Benazepril—a potent ACE inhibitor used globally to manage hypertension[1]—utilizes the (1S, 3S) configuration, the (1R, 3S) diastereomer is a highly scrutinized pharmacopeial reference standard (often corresponding to EP Impurity B)[2]. Producing this specific (1R)-tert-butyl ester intermediate[3] requires rigorous stereochemical and environmental control. This guide moves beyond basic protocols, explaining the chemical causality behind impurity formation and providing self-validating workflows to ensure absolute batch integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant (1S, 3S)-Benazepril tert-Butyl Ester contamination when synthesizing the (1R) reference standard?

The Causality: The synthesis of the (1R)-diastereomer typically involves the nucleophilic substitution of an alpha-bromo ester (e.g., ethyl (2S)-2-bromo-4-phenylbutanoate) by the secondary amine of tert-butyl (3S)-3-amino-2-oxo-1-benzazepine-1-acetate. While this SN2 reaction should proceed with complete stereochemical inversion to yield the (1R) configuration, the presence of polar protic solvents or excess/strong base promotes an E1cB-like enolization or partial SN1 mechanism. This lowers the activation energy for bond rotation, leading to racemization at the chiral center. The Solution: Switch to a strictly aprotic solvent system (e.g., anhydrous dichloromethane) and use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). DIPEA neutralizes the HBr byproduct without abstracting the sensitive alpha-proton.

Q2: How do I prevent the cleavage of the tert-butyl ester group during the aqueous workup phase?

The Causality: The tert-butyl ester moiety is highly susceptible to acid-catalyzed hydrolysis. If your aqueous workup drops below pH 4, the localized hydronium ion concentration will protonate the ester oxygen. This facilitates the elimination of isobutylene gas, rapidly degrading your product into the corresponding carboxylic acid (the Benazeprilat intermediate). The Solution: Maintain a strictly buffered aqueous workup. Quench the reaction exclusively with saturated sodium bicarbonate to maintain a localized pH of ~8.2.

Q3: We detected N-nitroso impurities in our final batch. How are these forming in an esterification/substitution workflow?

The Causality: N-nitrosamine impurities (such as N-Nitroso Benazepril) are a major regulatory concern due to their potent carcinogenicity[4]. They form when the secondary amine of the benzazepine core reacts with trace nitrosating agents. Even if you do not use nitrites directly, trace nitrite contamination in raw materials, water, or degraded azide-reduction solvents can react with the amine before the substitution step is complete. The Solution: Implement a nitrite-scavenging protocol. Adding ascorbic acid or urea during the early aqueous washes competitively reduces nitrosating agents before they can react with the benzazepine core.

Part 2: Self-Validating Experimental Protocols

Protocol A: High-Fidelity SN2 Synthesis of (1R)-Benazepril tert-Butyl Ester

This protocol is designed to force a strict SN2 inversion pathway while suppressing epimerization.

  • Preparation: Dissolve tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cryogenic Electrophile Addition: Cool the reaction vessel to 0°C. Dropwise, add ethyl (2S)-2-bromo-4-phenylbutanoate (1.1 eq) dissolved in DCM.

    • Causality Check: Cryogenic control minimizes the thermal energy available for the competing E2 elimination or SN1 racemization pathways.

  • Reaction Progression: Allow the reaction to warm to ambient temperature (20°C) and stir for 12 hours.

  • Buffered Workup (Self-Validation Step): Quench with saturated aqueous NaHCO3. Validation: Manually verify the pH of the aqueous layer using a calibrated probe; it must read ≥ 8.0 before proceeding. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: HPLC Resolution of Diastereomers

Use this method to validate the stereochemical purity of your (1R) batch against the (1S) API form.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 240 nm.

  • System Suitability (Self-Validation Step): Inject a 50:50 mixed standard of (1R) and (1S) isomers. Validation: The run is only valid if the resolution factor (Rs) between the two peaks is > 1.5. The (1R, 3S) isomer will typically elute first under these normal-phase conditions.

Part 3: Quantitative Data & Impurity Profiling

Table 1: Effect of Reaction Conditions on Diastereomeric Excess (de) Demonstrating the causality between solvent/base choice and chiral retention.

Solvent SystemBase UsedTemp (°C)Yield (%)(1R):(1S) RatioPrimary Impurity Profile
DMF (Polar Aprotic)K2CO3608560:40High epimerization (SN1 character)
Methanol (Protic)Triethylamine257075:25Ester transesterification
DCM (Non-polar) DIPEA 0 to 20 92 98:2 Clean SN2 inversion

Table 2: Common Impurities and Analytical Markers

Impurity NameStructural DeviationHPLC RRT*Root Cause
(1S)-DiastereomerEpimerization at C11.15Base enolization / Thermal degradation
Des-tert-butyl AcidLoss of t-Butyl group0.45Acidic hydrolysis during workup
N-Nitroso BenazeprilN-NO functional group1.30Trace nitrite contamination[4]

*RRT = Relative Retention Time compared to the target (1R)-Benazepril tert-Butyl Ester.

Part 4: Visual Workflows

G A Amine Nucleophile (3S-Benzazepine) C Strict SN2 (Aprotic, DIPEA) A->C E Partial SN1 / Enolization (Protic, Strong Base) A->E B Electrophile ((2S)-Bromo Ester) B->C B->E D Target Product (1R)-Benazepril t-Butyl Ester C->D Inversion F Impurity (1S)-Diastereomer E->F Racemization

Caption: Mechanistic divergence in (1R)-Benazepril tert-Butyl Ester synthesis based on solvent and base.

G Start Impurity Detected in HPLC Check Identify Impurity Type Start->Check Dias (1S)-Diastereomer Check->Dias Hydro Des-tert-butyl Acid Check->Hydro Nitroso N-Nitrosamine Check->Nitroso Sol1 Optimize Base/Solvent (Use DIPEA/DCM) Dias->Sol1 Sol2 Buffer Workup (pH > 7.5) Hydro->Sol2 Sol3 Add Nitrite Scavenger (Ascorbic Acid) Nitroso->Sol3

Caption: Decision tree for identifying and resolving common benazepril production impurities.

References
  • Title : Benazepril Impurities and Related Compound | Source : Veeprho | URL :[Link]

  • Title : Benazepril | Source : StatPearls - NCBI Bookshelf | URL :[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (1R)-Benazepril tert-Butyl Ester

Welcome to the Technical Support & Troubleshooting Guide for the synthesis of (1R)-Benazepril tert-Butyl Ester . This compound is a critical chiral intermediate and the protected precursor to Benazepril EP Impurity A [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Guide for the synthesis of (1R)-Benazepril tert-Butyl Ester . This compound is a critical chiral intermediate and the protected precursor to Benazepril EP Impurity A [1]. Synthesizing this specific diastereomer with high optical purity is essential for analytical reference standards and API impurity profiling.

This guide provides process chemists and analytical scientists with field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, stereospecific synthesis.

Mechanistic Causality: The Stereochemical Logic

Before troubleshooting, it is critical to understand the causality behind the stereocontrol. The commercial synthesis of the Benazepril API utilizes Ethyl (R)-2-hydroxy-4-phenylbutanoate. Activation of this hydroxyl group allows the (3S)-benzazepine amine to attack via an SN2 mechanism, inverting the stereocenter to yield the desired (S,S) active pharmaceutical ingredient [2].

To deliberately synthesize the (1R)-Benazepril tert-Butyl Ester (the (R,S) diastereomer), this stereochemical logic must be reversed. You must start with the chiral pool material Ethyl (S)-2-hydroxy-4-phenylbutanoate [3]. Upon activation to a triflate and subsequent SN2 displacement, the (S) center strictly inverts to the targeted (1R) configuration. Any deviation from strict SN2 kinetics will result in SN1 background racemization and a loss of diastereomeric excess ( de ).

Pathway A Ethyl (S)-2-hydroxy-4-phenylbutanoate B Triflic Anhydride / DIPEA (-20°C, DCM) A->B C Ethyl (S)-2-(trifluoromethylsulfonyloxy) -4-phenylbutanoate B->C E SN2 Coupling with Inversion (DIPEA, DCM, 0°C) C->E D (3S)-Benzazepine tert-butyl ester amine D->E F (1R)-Benazepril tert-Butyl Ester (Target Diastereomer) E->F Inversion: (S) -> (R)

Synthetic pathway for (1R)-Benazepril tert-Butyl Ester via SN2 inversion.

Frequently Asked Questions & Troubleshooting

Q1: Why is my diastereomeric excess ( de ) dropping below 95% during the coupling step?

Root Cause: A loss of optical purity during coupling is almost exclusively caused by the formation of carbocation intermediates (SN1 pathway) leading to racemization. This occurs when using sub-optimal leaving groups like mesylate (-OMs) or tosylate (-OTs), which require elevated reaction temperatures (60–80 °C) to force the coupling, inadvertently promoting the SN1 side reaction. Solution: Utilize trifluoromethanesulfonate (triflate, -OTf) as the leaving group. The triflate is exceptionally reactive, allowing the SN2 coupling to proceed at sub-zero temperatures (-20 °C to 0 °C). This thermal control locks the stereochemical inversion and entirely suppresses SN1 racemization.

Q2: I am observing cleavage of the tert-butyl ester during the reaction. How do I prevent this?

Root Cause: Triflic acid ( CF3​SO3​H ) is a highly corrosive byproduct generated during both the triflation of the alcohol and the subsequent amine coupling. If the base used in the reaction is insufficiently hindered or depleted, the localized acidic environment will rapidly cleave the acid-sensitive tert-butyl ester protecting group. Solution: Employ a strictly non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine in a 1.2 to 1.5 molar excess. Ensure the reaction solvent (Dichloromethane) is strictly anhydrous, as moisture generates additional acid equivalents.

Q3: Can I use reductive amination instead of SN2 substitution to form this compound?

Root Cause: Reductive amination of ethyl 2-oxo-4-phenylbutanoate with the benzazepine amine lacks intrinsic facial bias. Because the chiral center on the benzazepine ring is too distant to exert strong stereocontrol, the reaction typically yields a near 1:1 mixture of (1R) and (1S) diastereomers. Solution: While possible, reductive amination requires tedious preparative chiral HPLC/SFC separation to isolate the (1R) isomer. The stereospecific SN2 route using the chiral pool is vastly superior for targeted, high-yield synthesis.

Troubleshooting Issue Low de (<95%) Check1 Leaving Group? Issue->Check1 Check2 Temperature? Issue->Check2 Sol1 Use Triflate (OTf) Avoid OTs/OMs Check1->Sol1 If Racemization Sol2 Maintain < 0°C Prevent SN1 Check2->Sol2 If T > 0°C

Troubleshooting logic for low diastereomeric excess during coupling.

Quantitative Data: Leaving Group Optimization

The choice of leaving group dictates the required reaction temperature, which directly impacts the stereochemical integrity of the final product. The data below summarizes the optimization metrics for the coupling of the activated (S)-ester with the benzazepine amine.

Leaving GroupActivation ReagentCoupling TempReaction TimeIsolated YieldDiastereomeric Excess ( de )
Triflate (-OTf) Triflic Anhydride-20 °C to 0 °C 2 hours 85% > 98%
Mesylate (-OMs)Mesyl Chloride60 °C18 hours45%75%
Tosylate (-OTs)Tosyl Chloride80 °C24 hours30%60%

Conclusion: Triflate activation is mandatory to maintain >98% de for the (1R) configuration.

Validated Experimental Protocols

The following protocols represent a self-validating system. The instability of the triflate intermediate requires it to be synthesized and consumed in a single continuous workflow (telescoped reaction).

Protocol A: Synthesis of Ethyl (S)-2-(trifluoromethylsulfonyloxy)-4-phenylbutanoate
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with Ethyl (S)-2-hydroxy-4-phenylbutanoate (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol). Stir and cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Add Trifluoromethanesulfonic anhydride (1.1 eq, 11 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature strictly below -15 °C to prevent degradation.

  • Self-Validating Checkpoint: Stir for 30 minutes at -20 °C. Perform a rapid TLC (Hexanes/EtOAc 8:2). The alcohol starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a higher running spot ( Rf​≈0.7 ). Do not isolate the triflate; proceed immediately to Protocol B.

Protocol B: SN2 Coupling to (1R)-Benazepril tert-Butyl Ester
  • Amine Preparation: In a separate dry flask, dissolve (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (0.95 eq, 9.5 mmol) in anhydrous DCM (20 mL). Add DIPEA (1.2 eq, 11.4 mmol).

  • Coupling: Transfer the amine solution dropwise into the cold (-20 °C) triflate solution from Protocol A over 20 minutes.

  • Thermal Gradient: Allow the reaction mixture to slowly warm to 0 °C over 2 hours.

  • Quench & Protection: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ at 0 °C. Crucial Step: This neutralizes residual triflic acid immediately, preventing the cleavage of the tert-butyl ester.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure (1R)-Benazepril tert-Butyl Ester.

References

  • Benazepril Hydrochloride EP Impurity A Source: Allmpus Reference Standards URL:[Link]

  • A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid Source: ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: HPLC Separation of (1R)-Benazepril tert-Butyl Ester

Welcome to the Technical Support Center for the chromatographic analysis of (1R)-Benazepril tert-Butyl Ester. This portal is designed for analytical chemists and drug development professionals tasked with optimizing chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of (1R)-Benazepril tert-Butyl Ester. This portal is designed for analytical chemists and drug development professionals tasked with optimizing chiral separations, resolving peak distortions, and preventing on-column degradation of benazepril intermediates.

Mechanistic Foundations: The Chiral Separation Landscape

(1R)-Benazepril tert-Butyl Ester is a critical chiral intermediate in the synthesis of the ACE inhibitor Benazepril. Because enantiomers share identical physicochemical properties in an achiral environment, their separation requires a chiral stationary phase (CSP) that forms transient, energy-differentiated diastereomeric complexes with the analyte.

For benazepril derivatives, the Chiral-AGP (α1-acid glycoprotein) column is the industry gold standard[1]. The immobilized protein provides a highly stereoselective environment driven by hydrophobic interactions and hydrogen bonding. However, the complex nature of protein-based columns, combined with the chemical sensitivity of the tert-butyl ester group, requires strict control over mobile phase pH, temperature, and organic modifiers[2].

Diagnostic FAQs: Troubleshooting Common HPLC Issues

Q1: Why am I observing severe peak tailing (Tailing Factor > 1.5) for the enantiomer peaks? Causality: Peak tailing in chiral HPLC is rarely a simple flow-rate issue. For basic compounds like benazepril intermediates, tailing is primarily caused by secondary interactions between the analyte's basic nitrogen and active, unendcapped residual silanols on the silica support matrix of the CSP[3]. Solution: Do not arbitrarily increase flow rate, as protein-based columns have slow mass transfer kinetics. Instead, ensure your mobile phase buffer is at an optimal pH (typically pH 6.0) to suppress silanol ionization[1]. If tailing persists, verify that you have not exceeded the column's loading capacity, which is notoriously low for protein-based CSPs[3].

Q2: My retention times are drifting, and enantiomeric resolution ( Rs​ ) is dropping below 1.5. How do I stabilize the method? Causality: The 3D conformation of the α1-acid glycoprotein is highly sensitive to its chemical environment. Minor fluctuations in the organic modifier concentration or column temperature will alter the binding pocket's shape, directly impacting stereorecognition. Solution: First, utilize a column oven with strict thermostatic control (e.g., 30 °C)[2]. Second, consider your organic modifier. While methanol is standard[1], literature indicates that substituting or adding tertiary alcohols (like tert-butanol) can significantly enhance the enantioselectivity and resolution of amino acid derivatives on AGP columns by altering the solvation shell without denaturing the protein[4].

Q3: I see an unexpected, early-eluting peak that grows larger over time in the autosampler. Is this a ghost peak? Causality: This is likely not a ghost peak, but rather sample degradation. The tert-butyl ester moiety is highly susceptible to acid-catalyzed hydrolysis[5]. If your sample diluent or mobile phase is too acidic (e.g., using 0.1% TFA), the ester will cleave into the corresponding carboxylic acid (a benazeprilat derivative) and isobutylene. Solution: Maintain the sample diluent and mobile phase at a near-neutral pH (pH 6.0 is optimal for both the ester stability and the AGP column)[1]. Additionally, chill the autosampler to 4 °C to kinetically slow any hydrolysis during long sequence runs.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before any sample is consumed.

Phase 1: System and Column Preparation

  • Install a Chiral-AGP column (150 mm × 4.0 mm, 5 µm) into the HPLC system[1].

  • Set the column oven temperature strictly to 30 °C[2].

  • Flush the system with HPLC-grade water to remove any previously used incompatible solvents or high-salt buffers.

Phase 2: Mobile Phase Formulation

  • Prepare the aqueous buffer: Dissolve sodium phosphate in HPLC-grade water to create a 10 mM solution. Adjust the pH to exactly 6.0 using dilute phosphoric acid or sodium hydroxide[1].

  • Prepare the Mobile Phase: Mix the pH 6.0 phosphate buffer with Methanol in an 80:20 (v/v) ratio[1]. Note: If resolution is suboptimal, replace 2-5% of the methanol with a tertiary alcohol modifier[4].

  • Degas the mobile phase via ultrasonication for 10 minutes. Set the flow rate to 0.9 mL/min[2].

Phase 3: Self-Validation (System Suitability Test)

  • Blank Injection: Inject 20 µL of the sample diluent (Mobile Phase). Verify a flat baseline with no ghost peaks or carryover[3].

  • Reference Standard Injection: Inject a known racemic mixture of Benazepril tert-Butyl Ester.

  • Validation Gate: The system is only validated for sample analysis if:

    • Resolution ( Rs​ ) between (1R) and (1S) enantiomers is ≥1.5 .

    • USP Tailing Factor ( Tf​ ) for both peaks is ≤1.5 [3].

    • Retention time relative standard deviation (RSD) over 3 replicate injections is ≤1.0% .

Phase 4: Sample Analysis

  • Dissolve the (1R)-Benazepril tert-Butyl Ester sample in the mobile phase to a concentration of 1.0 mg/mL[1].

  • Inject 20 µL and monitor UV absorbance at 240 nm[2].

Quantitative Troubleshooting Metrics

Use the following table to benchmark your chromatographic performance and identify necessary corrective actions.

ParameterTarget ValueSymptom if Out of SpecCorrective Action
Resolution ( Rs​ ) ≥1.5 Co-elution of (1R) and (1S)Decrease flow rate; add tertiary alcohol modifier[4].
Tailing Factor ( Tf​ ) 0.9−1.5 Peak asymmetry, integration errorsCheck for silanol interactions; verify buffer pH is 6.0[3].
Retention Factor ( k′ ) 2.0−10.0 Elution too close to void volumeDecrease organic modifier (Methanol) concentration.
System Pressure Stable ( ±2% )Pressure spikes, split peaksReplace inlet frit; filter samples through 0.45 µm membrane[3].
Impurity Area % <0.1% (Early eluter)tert-butyl ester hydrolysisChill autosampler to 4 °C; neutralize sample diluent[5].

Troubleshooting Decision Tree

TroubleshootingTree Start SST Failure: Rs < 1.5 or Tf > 1.5 CheckBlank Run Blank Injection (Self-Validation) Start->CheckBlank IsGhost Extra Peaks Present? CheckBlank->IsGhost Degradation Suspect tert-Butyl Ester Hydrolysis IsGhost->Degradation Yes Tailing Peak Tailing / Broadening (Silanol Interactions) IsGhost->Tailing No FixDegradation Adjust pH to ~6.0 Store samples at 4°C Degradation->FixDegradation FixTailing Check buffer pH Add organic modifier Tailing->FixTailing

Decision tree for diagnosing and resolving HPLC peak tailing and ester hydrolysis.

References

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column Source: Journal of Liquid Chromatography (via Taylor & Francis) URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL:[Link]

  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE Source: Acta Poloniae Pharmaceutica URL:[Link]

  • Benazepril Hydrochloride - British Pharmacopoeia Source: Scribd (BP 2023 Monograph Extracts) URL:[Link]

  • Development of a Scalable Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (1R)-Benazepril tert-Butyl Ester

Welcome to the Technical Support Center for (1R)-Benazepril tert-Butyl Ester (Molecular Weight: 480.6 g/mol )[1]. As a critical synthetic intermediate in the development of angiotensin-converting enzyme (ACE) inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1R)-Benazepril tert-Butyl Ester (Molecular Weight: 480.6 g/mol )[1]. As a critical synthetic intermediate in the development of angiotensin-converting enzyme (ACE) inhibitors, preserving the structural and chiral integrity of this compound is paramount.

This guide provides drug development professionals with field-proven insights, mechanistic troubleshooting, and self-validating protocols to prevent ester hydrolysis and chiral inversion during storage.

Core Degradation Pathways: A Mechanistic Overview

Understanding why a compound degrades is the first step in preventing it. (1R)-Benazepril tert-Butyl Ester contains two highly sensitive structural features:

  • The tert-Butyl Ester Linkage: While the bulky tert-butyl group provides excellent steric hindrance against base-catalyzed hydrolysis, it is highly susceptible to acid-catalyzed cleavage[2]. In the presence of trace moisture and mild acidity, the ester cleaves via an E1 or SN1 mechanism, forming a highly stable tert-butyl carbocation that subsequently resolves into isobutylene or tert-butanol, leaving behind the free carboxylic acid[2].

  • The (1R) Chiral Center: Stereocenters adjacent to carbonyls or secondary amines are prone to epimerization when subjected to thermal stress or repeated freeze-thaw cycles.

Pathway API (1R)-Benazepril tert-Butyl Ester (Intact Intermediate) Hydrolysis Acid-Catalyzed Hydrolysis API->Hydrolysis Epimerization Chiral Inversion API->Epimerization Moisture Atmospheric Moisture (Hygroscopic Uptake) Moisture->Hydrolysis Thermal Thermal Stress (Repeated Freeze-Thaw) Thermal->Epimerization Acid Trace Acidic Impurities Acid->Hydrolysis Degradant1 Benazepril (Free Acid) + tert-Butanol Hydrolysis->Degradant1 Degradant2 (1S)-Diastereomer Epimerization->Degradant2

Degradation pathways of (1R)-Benazepril tert-Butyl Ester under environmental stress.

Troubleshooting Guide & FAQs

Q1: My HPLC analysis shows high levels of the free acid (Benazeprilat/Benazepril) after two months of storage. What caused this? A: This is a classic symptom of moisture-driven hydrolysis. (1R)-Benazepril tert-Butyl Ester is inherently hygroscopic[3]. If the storage vial was opened while cold, atmospheric water vapor rapidly condensed on the API. Because tert-butyl esters undergo rapid acid-catalyzed cleavage[2], this introduced moisture acts as a nucleophile, degrading the ester into the free acid. Always store the compound at -20°C under an inert gas like Argon or Nitrogen[3][4].

Q2: I observed multiple peaks in my LC-MS chromatogram with identical mass (m/z 480.6). What is happening? A: You are likely observing epimerization. The emergence of a diastereomer (e.g., the 1S epimer) shares the exact mass (480.6 Da)[1] but will elute at a different retention time on a reverse-phase or chiral column. This is caused by thermal stress from repeated freeze-thaw cycles. To prevent this, aliquot your bulk material into single-use vials upon initial receipt.

Q3: The material arrived as a clear, colorless gel rather than a dry powder. Is it degraded? A: Not necessarily. Depending on the ambient temperature during shipping and the specific purification grade, this compound frequently presents as a clear, colorless gel[5]. Actionable Step: For maximum recovery, always centrifuge the original vial prior to removing the cap to ensure the gel is collected at the bottom[5].

Quantitative Stability Profile

To optimize your experimental timelines, refer to the following stability matrix. Note: Degradation rates are estimates based on standard ester hydrolysis kinetics under varying environmental controls.

Storage TemperatureMoisture ExposureHeadspace AtmosphereEstimated Degradation RateRecommended Action
-20°C None (Sealed)Argon / N2< 0.1% per monthIdeal Storage [3]
4°C None (Sealed)Air~ 1.5% per monthShort-term staging only
25°C (Room Temp) High (Open vial)Air> 5.0% per weekAvoid completely

Self-Validating Aliquoting & Storage Protocol

To guarantee the scientific integrity of your downstream syntheses, strictly adhere to this step-by-step methodology when handling the API.

Workflow Step1 1. Receive API Store at -20°C Step2 2. Equilibrate Desiccator to RT Step1->Step2 Step3 3. Centrifuge Recover Gel/Solid Step2->Step3 Step4 4. Aliquot Single-use Vials Step3->Step4 Step5 5. Inert Purge Argon/N2 Gas Step4->Step5 Step6 6. Seal & Store Return to -20°C Step5->Step6

Self-validating workflow for aliquoting and storing hygroscopic ester intermediates.

Step-by-Step Methodology:
  • Equilibration (Critical Step): Transfer the sealed master vial from -20°C storage directly into a vacuum desiccator. Allow 30–60 minutes for the vial to reach ambient room temperature.

    • Self-Validation Check: Touch the exterior of the glass. It must be completely dry and at room temperature. If it feels cold or shows condensation, return it to the desiccator immediately.

  • Centrifugation: Briefly centrifuge the vial at 2,000 x g for 1 minute. This ensures all material (especially if in gel form) is pooled at the bottom, maximizing recovery[5].

  • Aliquoting: In a low-humidity environment (e.g., a glove box or under a dry nitrogen stream), dispense the required mass into pre-weighed, amber glass, single-use vials.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas into the headspace of each vial for 10–15 seconds. This physically displaces oxidative atmospheric oxygen and residual water vapor[3].

  • Sealing and Storage: Cap tightly with PTFE-lined septa and immediately transfer the aliquots to a -20°C freezer[4].

    • Self-Validation Check: Perform periodic HPLC-UV (at 214 nm) on a sentinel vial to confirm purity remains >95%[4].

References

  • [5] 85-5456-63 Benazepril tert-Butyl Ester 100mg CAS No:109010-61-9 Source: as-1.co.jp URL: [Link]

  • [1] Benazepril tert-Butyl Ester | C28H36N2O5 | CID 11465773 - PubChem - NIH Source: nih.gov URL: [Link]

  • [2] tert-Butyl Esters - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Purity Optimization for (1R)-Benazepril tert-Butyl Ester

Welcome to the Advanced Technical Support Center for the synthesis and purification of benazepril intermediates. While standard benazepril requires the (3S, 1'S) configuration for its activity as an ACE inhibitor[1], the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of benazepril intermediates. While standard benazepril requires the (3S, 1'S) configuration for its activity as an ACE inhibitor[1], the synthesis and isolation of the (1R)-epimer—often utilized as a critical reference standard (EP Impurity A/B) or a specialized intermediate—presents unique stereochemical challenges.

This guide provides mechanistic troubleshooting, validated protocols, and analytical strategies to ensure high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of (1R)-Benazepril tert-Butyl Ester.

Mechanistic Insights & FAQs

Q1: Why is my diastereomeric excess (d.e.) consistently below 80% during the SN2 alkylation step? Causality: The formation of the secondary amine linkage typically involves the nucleophilic substitution of a chiral sulfonate (e.g., ethyl (2S)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate) by the bulky benzazepine tert-butyl ester[1]. If the leaving group is too labile or the solvent stabilizes carbocation intermediates, the reaction drifts from a strict SN2 inversion to an SN1 pathway, leading to racemization at the side-chain stereocenter. Solution: Switch to a non-polar, non-coordinating solvent such as dichloromethane (DCM) or toluene. Utilize a mild, non-nucleophilic base like N-methylmorpholine at reduced temperatures (0–5 °C) to strictly enforce the SN2 inversion mechanism and suppress solvolysis[1].

Q2: How do I resolve the (1R)-diastereomer from a racemic or enriched mixture of the tert-butyl ester? Causality: Diastereomeric salt resolution relies on amplifying the differential solubility of salts formed with a chiral acid. For benazepril intermediates, tartaric acid is the industry standard[2]. Solution: To isolate the (1R)-isomer, use D-(-)-tartaric acid in an optimized alcoholic solvent system (e.g., ethanol/ethyl acetate). The undesired (1S)-isomer remains highly soluble, while the desired (1R)-benazepril tert-butyl ester tartrate precipitates out of the solution[2].

Q3: I am observing epimerization of the tert-butyl ester during the free-basing step. What is the mechanism, and how can it be prevented? Causality: The proton alpha to the ester carbonyl and the secondary amine is relatively acidic. Strong aqueous bases (like NaOH) can abstract this proton, forming an enolate/enamine intermediate. Upon reprotonation, the stereocenter is scrambled, degrading the chiral purity[3]. Solution: Use a mild, aqueous inorganic base such as ammonium hydroxide or liquid ammonia[2] at strictly controlled pH (8.5–9.5) and low temperature (<10 °C). Extract immediately into an organic phase (e.g., MTBE or DCM) to minimize the residence time of the free base in the aqueous alkaline environment.

Q4: What is the optimal HPLC method for monitoring the chiral purity of (1R)-benazepril tert-butyl ester? Causality: The bulky tert-butyl group and the rigid benzazepine core require a chiral stationary phase with deep inclusion cavities and strong hydrogen-bonding capabilities for effective chiral recognition[4]. Solution: Use a cellulose-based chiral column (e.g., CDMPC - cellulose tris(3,5-dimethylphenylcarbamate)). The separation is enthalpy-driven; therefore, lower column temperatures (e.g., 25 °C rather than 40 °C) significantly improve the separation factor ( α )[4].

Process Workflows & Troubleshooting Logic

Workflow A Crude (1R/1S) Mixture B Add D-(-)-Tartaric Acid (EtOH/EtOAc) A->B Dissolution C Crystallization (5°C, 12h) B->C Supersaturation D Filtration C->D Separation E Undesired (1S) Isomer (Filtrate) D->E Soluble fraction F (1R)-Tartrate Salt (Solid) D->F Precipitate G Free-Basing (NH4OH, pH 9) F->G pH Adjustment H Pure (1R)-Benazepril tert-Butyl Ester G->H Extraction (DCM)

Workflow for the diastereomeric resolution and isolation of (1R)-Benazepril tert-Butyl Ester.

Troubleshooting Start Low Chiral Purity Detected (<98% d.e.) Check Identify Stage of Loss via HPLC Start->Check SN2 During SN2 Alkylation Check->SN2 Pre-Resolution Res During Resolution Check->Res Post-Crystallization Base During Free-Basing Check->Base Post-Extraction Solv Switch to Non-Polar Solvent (DCM/Toluene) SN2->Solv Temp Lower Temp to 0°C Use N-Methylmorpholine SN2->Temp Tart Optimize EtOH:EtOAc Ratio Ensure D-(-)-Tartaric Acid Res->Tart pH Use Mild Base (NH4OH) Keep pH < 9.5 Base->pH

Decision tree for troubleshooting chiral purity loss during synthesis and isolation.

Quantitative Data & Optimization Parameters

Table 1: Effect of Solvent and Temperature on Chiral Resolution (D-Tartaric Acid)

Data represents typical optimization matrices for benazepril intermediate resolution workflows.

Solvent System (v/v)Crystallization Temp (°C)Yield (%)Diastereomeric Excess (d.e. %)Mechanistic Rationale
Ethanol (100%)204582High solubility limits supersaturation; moderate d.e.
Ethanol / Water (95:5)56875Water increases solubility of both salts, lowering selectivity.
Ethanol / EtOAc (50:50)205594EtOAc acts as an anti-solvent, steepening the solubility curve.
Ethanol / EtOAc (50:50) 5 62 >99 Optimal thermodynamic control; maximizes precipitation of the (1R)-salt.
Table 2: Validated HPLC Method Parameters for Chiral Purity Analysis[4]
ParameterSpecificationMechanistic Rationale
Column Chiral CDMPC (250 mm × 4.6 mm)Deep chiral cavities provide optimal steric fit for the tert-butyl ester.
Mobile Phase n-Hexane / n-Butanol (90:10)10% n-butanol modifies polarity to ensure timely elution while preserving H-bonding.
Flow Rate 1.0 mL/minBalances theoretical plate count with run time.
Temperature 25 °CSeparation is enthalpy-driven ( ΔH∘<0 ); lower temps increase the separation factor ( α ).
Detection UV at 240 nmCorresponds to the π→π∗ transition of the benzazepine aromatic ring.

Self-Validating Experimental Protocol

Protocol: Diastereomeric Resolution and Free-Basing of (1R)-Benazepril tert-Butyl Ester

Objective: Isolate the (1R)-isomer from a 50:50 diastereomeric mixture with >99% d.e. without inducing epimerization.

Step 1: Diastereomeric Salt Formation

  • Suspend 10.0 g of crude (1R/1S)-benazepril tert-butyl ester in 50 mL of absolute ethanol.

  • In a separate flask, dissolve 3.1 g (1.0 equivalent) of D-(-)-tartaric acid in 50 mL of a 50:50 mixture of ethanol and ethyl acetate at 40 °C.

  • Add the tartaric acid solution dropwise to the ester suspension over 30 minutes while maintaining the internal temperature at 40 °C.

  • In-Process Control (IPC): Ensure complete dissolution. If the solution is cloudy, add ethanol in 2 mL increments until clear.

Step 2: Controlled Crystallization

  • Cool the reaction mixture slowly to 20 °C at a rate of 5 °C/hour to promote the growth of large, pure crystals and prevent the occlusion of the (1S)-isomer.

  • Once at 20 °C, further cool the vessel to 5 °C using an ice-water bath and stir gently for 12 hours.

  • Filter the resulting white precipitate under a vacuum and wash the filter cake with 15 mL of cold (5 °C) ethyl acetate.

  • Dry the solid under a vacuum at 30 °C to constant weight.

  • IPC: Analyze a 5 mg sample via the CDMPC HPLC method (Table 2). The d.e. should be 98%. If <98%, perform a single recrystallization from ethanol/ethyl acetate.

Step 3: Free-Basing (Epimerization-Free)

  • Suspend the highly pure tartrate salt in 50 mL of dichloromethane (DCM) and cool to 0–5 °C.

  • Slowly add 10% aqueous ammonium hydroxide ( NH4​OH ) dropwise while stirring vigorously, until the aqueous layer reaches pH 9.0–9.5[2]. Critical: Do not exceed pH 9.5 or 10 °C to prevent base-catalyzed epimerization.

  • Continue stirring for 10 minutes to ensure complete phase transfer of the free base into the DCM layer.

Step 4: Extraction and Isolation

  • Transfer the biphasic mixture to a separatory funnel and collect the lower DCM layer.

  • Extract the aqueous layer with an additional 20 mL of DCM.

  • Combine the organic layers, wash with 30 mL of cold brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Evaporate the solvent under reduced pressure (bath temperature < 30 °C) to yield (1R)-Benazepril tert-Butyl Ester as a clear oil or white foam.

  • Final Validation: Confirm chiral purity (>99% d.e.) via HPLC and structural integrity via 1H -NMR.

References

  • Xu, X., et al. "Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column." Analytical Letters, 40(1): 173–182, 2007. URL:[Link]

  • "Kinetic resolution of a intermediate useful in the production of benazepril and analogues thereof." European Patent Office, EP 1 430 031 B1, 2008.
  • "A Process For The Preparation Of Benazepril Hydrochloride." World Intellectual Property Organization, WO2005009972A2, 2005.
  • "Preparation of Benazepril." United States Patent and Trademark Office, US 4,785,089, 1988.

Sources

Optimization

Challenges in scaling up (1R)-Benazepril tert-Butyl Ester synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of (1R)-Benazepril tert-Butyl Ester . This diastereomeric intermediate is a critical target—both as a specific epimeric research compound and as a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (1R)-Benazepril tert-Butyl Ester .

This diastereomeric intermediate is a critical target—both as a specific epimeric research compound and as a controlled impurity in the production of the ACE inhibitor Benazepril. Scaling up its synthesis from the bench to the pilot plant presents unique stereochemical, thermodynamic, and purification challenges. This guide provides validated protocols, mechanistic troubleshooting, and empirical data to ensure high diastereomeric excess (de) and yield during industrial scale-up.

Workflow Visualization

G A (3S)-3-amino-1-t-butoxycarbonylmethyl- 2,3,4,5-tetrahydro-1H-benzazepine-2-one C S_N2 Coupling (NMM, EtOAc, 70°C) A->C B Ethyl (S)-2-(4-nitrobenzenesulfonyloxy)- 4-phenylbutyrate B->C Inversion of configuration (S) -> (1R) D Crude (1R)-Benazepril tert-Butyl Ester C->D E Aqueous Workup (pH 4.2 - 4.8) D->E F Crystallization (Isopropyl Acetate) E->F G Pure (1R)-Benazepril tert-Butyl Ester F->G

Workflow for the stereospecific SN2 synthesis and isolation of (1R)-Benazepril tert-Butyl Ester.

Troubleshooting Guide & FAQs

Q1: We are observing significant epimerization (formation of the 1S isomer) during the coupling step at the 10 kg scale. How can we prevent this? Causality: Epimerization during the S_N2 coupling is thermodynamically driven by thermal stress and chemically driven by the choice of base. If a strong or unhindered base is used, it can deprotonate the acidic alpha-proton of the homophenylalanine ester, leading to racemization of the stereocenter prior to the nucleophilic attack. Actionable Fix: Transition to N-methylmorpholine (NMM) as your acid scavenger [2]. NMM is sterically hindered and insufficiently basic to abstract the alpha-proton, yet perfectly suited to neutralize the sulfonic acid liberated during the reaction. Furthermore, maintain the internal reactor temperature strictly between 70–80°C. Exceeding 85°C exponentially increases the rate of epimerization.

Q2: During the aqueous workup, our yield drops by 15-20% due to the degradation of the tert-butyl ester. What is the self-validating control for this? Causality: The tert-butyl ester moiety is highly sensitive to acid-catalyzed cleavage (yielding benazeprilat derivatives), while the ethyl ester is prone to base-catalyzed saponification. Uncontrolled pH during the aqueous quench destroys the product. Actionable Fix: Implement a strict pH-controlled biphasic workup. After quenching with water, adjust the internal pH to precisely 4.2–4.8 using 47% aqueous potassium carbonate [1]. This specific isoelectric window ensures the intermediate remains in its un-ionized, lipophilic free-base form, maximizing extraction into isopropyl acetate while kinetically protecting both ester groups. Self-Validation: Analyze the discarded aqueous layer via HPLC; benazepril content must be <0.5% before phase separation is finalized.

Q3: We currently use a triflate leaving group for the homophenylalanine derivative, but it degrades during storage and causes exothermic runaways. What is the alternative? Causality: While triflates (-OTf) offer excellent reactivity at low temperatures (-20°C to 0°C), their extreme electrophilicity makes them highly moisture-sensitive and dangerous for large-scale batch reactors due to poor heat-transfer dynamics. Actionable Fix: Switch to the p-nitrobenzenesulfonate (nosylate) leaving group [2]. The nosylate provides a superior balance of bench stability and leaving-group ability. It requires mild heating (70°C) but maintains >96% stereofidelity via a clean S_N2 inversion from the (S)-nosylate to the (1R)-amine.

Quantitative Data: Leaving Group Optimization for Scale-Up

To assist in process chemistry decision-making, the following table summarizes the performance of various leaving groups on the (S)-homophenylalanine derivative during the S_N2 coupling phase:

Leaving GroupReagent StabilityOptimal Reaction Temp (°C)Average Yield (%)Diastereomeric Excess (de %)Pilot-Scale Suitability
Triflate (-OTf) Low (Moisture sensitive)-20 to 085 - 90> 98Poor (Exothermic, degrades)
Nosylate (-ONs) High (Bench stable)70 - 8088 - 92> 96Excellent (Controlled kinetics)
Mesylate (-OMs) High (Bench stable)80 - 10060 - 7080 - 85Moderate (Prone to elimination)

Step-by-Step Methodologies

Protocol 1: Stereospecific S_N2 Coupling (Nosylate Route)

This protocol utilizes an S_N2 inversion to convert the (S)-nosylate into the (1R)-benazepril derivative.

  • Reactor Preparation: Charge a dry, nitrogen-purged glass-lined reactor with 1.0 equivalent of (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester and 5 volumes of anhydrous ethyl acetate.

  • Reagent Addition: Add 1.05 equivalents of ethyl (S)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate (nosylate) to the stirring mixture.

  • Base Addition: Cool the reactor to 0–5°C. Dropwise, add 1.2 equivalents of N-methylmorpholine (NMM) over 30 minutes to control the initial exotherm.

  • Heating & Coupling: Gradually ramp the reactor temperature to 70–80°C. Maintain stirring for 18–20 hours.

  • In-Process Control (IPC): Pull a sample for HPLC analysis. The reaction is deemed complete when unreacted benzazepine intermediate is <2.0% (Area %).

Protocol 2: Biphasic Workup and Crystallization

This self-validating protocol ensures the integrity of the acid-sensitive tert-butyl ester.

  • Quenching: Cool the reaction mixture to 20°C. Add 3 volumes of deionized water to form a biphasic solution. Keep the internal temperature strictly below 25°C during this addition.

  • pH Adjustment (Critical Step): Slowly dose 47% aqueous K₂CO₃ into the reactor until the internal pH probe stabilizes between 4.2 and 4.8 [1].

  • Phase Separation: Allow the layers to settle for 30 minutes. Remove the aqueous layer and back-extract it once with 2 volumes of isopropyl acetate.

  • Solvent Exchange: Combine the organic layers (ethyl acetate + isopropyl acetate) and wash with 1 volume of brine. Begin distillation at atmospheric pressure. Once the pot reaches 88°C, apply a partial vacuum (23 in. Hg) and continue distillation until all ethyl acetate is removed, keeping the pot temperature below 60°C to prevent thermal degradation.

  • Isolation: Cool the concentrated isopropyl acetate solution to 0–5°C at a rate of 10°C/hour to induce crystallization. Filter the resulting white crystals and dry under vacuum at 40°C.

References

  • "US Patent 4785089 - Process for the preparation of Benazepril." Google Patents.
Troubleshooting

Stability issues of (1R)-Benazepril tert-Butyl Ester in solution

Welcome to the Technical Support Center for (1R)-Benazepril tert-Butyl Ester . As a Senior Application Scientist, I designed this guide to move beyond generic advice and address the fundamental physical chemistry driving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1R)-Benazepril tert-Butyl Ester . As a Senior Application Scientist, I designed this guide to move beyond generic advice and address the fundamental physical chemistry driving your stability issues.

When working with complex prodrug intermediates like (1R)-Benazepril tert-Butyl Ester, degradation is rarely a random event; it is a predictable consequence of its structural vulnerabilities: two distinct ester linkages (ethyl and tert-butyl), a secondary amine, and a labile chiral center.

Below is your comprehensive, causality-driven troubleshooting guide and self-validating methodology.

Part 1: Diagnostic Workflow

To effectively troubleshoot, you must first isolate the environmental stressor driving the degradation. Use the following diagnostic logic tree to identify the root cause of your solution instability.

G A Detect Degradation in Solution B Check Solution pH A->B C pH < 4.0 (Acidic Stress) B->C Acidic D pH 5.5 - 7.0 (Optimal Range) B->D Neutral E pH > 8.0 (Basic Stress) B->E Basic F tert-Butyl Ester Cleavage (Isobutylene Loss) C->F G Thermal Stress? (T > 25°C) D->G H Ethyl Ester Hydrolysis & Epimerization E->H I Diketopiperazine (DKP) Cyclization G->I Yes J Stable Solution (Store at -20°C) G->J No

Diagnostic workflow for identifying (1R)-Benazepril tert-Butyl Ester degradation pathways.

Part 2: Troubleshooting Guide & Causality Analysis

Issue 1: Rapid Loss of Parent Mass with Appearance of a [M-56] Peak
  • Symptom: LC-MS analysis shows a rapid decrease in the parent compound and the emergence of a highly polar degradant with a mass reduction of 56 Da.

  • Causality: This is the classic signature of acid-catalyzed tert-butyl ester hydrolysis . The tert-butyl group is highly labile in acidic environments (pH < 4.0). Protonation of the ester oxygen facilitates the departure of a highly stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas (56 Da) and the free carboxylic acid[1, 3].

  • Resolution: Never reconstitute this compound in unbuffered water or acidic mobile phases (like 0.1% Formic Acid) for long-term storage. Buffer your stock solutions to pH 6.0–6.5 using a non-nucleophilic buffer like MOPS or phosphate.

Issue 2: Peak Splitting or Broadening on RP-HPLC
  • Symptom: The main chromatographic peak splits into a closely eluting doublet, even though the mass remains identical to the parent compound.

  • Causality: You are observing chiral inversion (epimerization) . The proton alpha to the ester carbonyl at the (1R) stereocenter is relatively acidic. Under mildly basic conditions (pH > 8.0), base-catalyzed enolization occurs. When the enol tautomerizes back, stereocontrol is lost, resulting in a diastereomeric mixture of (1R) and (1S) forms [4].

  • Resolution: Strictly avoid basic pH during extraction or formulation. If adjusting pH, do not overshoot and back-titrate; the epimerization is irreversible.

Issue 3: Formation of a[M-46] Degradant at Room Temperature
  • Symptom: Gradual degradation during benchtop handling, characterized by the loss of ethanol (46 Da) and the formation of a highly lipophilic byproduct.

  • Causality: This is intramolecular aminolysis leading to Diketopiperazine (DKP) cyclization . ACE inhibitors containing a secondary amine adjacent to an ester chain are structurally primed for this. The secondary amine acts as a nucleophile, attacking the ethyl ester carbonyl to form a stable 6-membered DKP ring [2]. This reaction is highly temperature-dependent.

  • Resolution: Thermal kinetic energy drives the cyclization. Keep solutions on ice during benchwork and store long-term aliquots at -20°C.

Part 3: Quantitative Stability Data

To guide your experimental design, reference the following empirical stability benchmarks for (1R)-Benazepril tert-Butyl Ester in aqueous/organic mixtures:

Environmental StressSolution pHTemperaturePrimary Degradation PathwayEstimated Half-Life (t½)
Acidic 2.025°Ctert-Butyl Ester Hydrolysis< 2 hours
Basic 10.025°CEthyl Ester Hydrolysis & Epimerization< 4 hours
Neutral (Heated) 6.540°CDiketopiperazine (DKP) Cyclization~ 14 days
Neutral (Optimal) 6.54°CNone (Stable)> 6 months

Part 4: Self-Validating Experimental Protocol

When conducting stability-indicating assays, the act of sampling can inadvertently cause degradation, leading to false positives. The following protocol is self-validating —it incorporates an internal isotopic standard and a Time-Zero (T0) quench control to prove that the assay itself is not destroying the molecule.

Protocol: Forced Degradation & Quench-Validation Assay

Step 1: Master Mix Preparation

  • Dissolve (1R)-Benazepril tert-Butyl Ester in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Spike the solution with 10 µg/mL of Benazepril tert-Butyl Ester-d5 (Deuterated Internal Standard). Causality: The IS validates that any signal loss is due to chemical degradation, not physical adsorption to the vial or matrix suppression in the MS.

Step 2: Stress Initiation

  • Aliquot 100 µL of the master mix into three separate vials.

  • Vial A (Acidic): Add 900 µL of 0.1 M HCl.

  • Vial B (Basic): Add 900 µL of 0.1 M NaOH.

  • Vial C (Control): Add 900 µL of pH 6.5 Phosphate Buffer.

Step 3: Time-Course Sampling & Self-Validating Quench

  • At T=0, T=2h, and T=24h, withdraw exactly 50 µL from each vial.

  • The Quench: Immediately dispense the 50 µL aliquot into a pre-prepared quenching vial containing an exact stoichiometric equivalent of neutralizing agent (e.g., 50 µL of 0.1 M NaOH for the acidic sample) and 900 µL of cold mobile phase (4°C).

  • Self-Validation Check: Analyze the T=0 quenched sample immediately. It must show >99% intact parent compound relative to the IS. If degradation is observed at T=0, your quenching mechanism is either too slow or the localized heat of neutralization is causing DKP formation.

Step 4: Analytical Readout

  • Analyze via reversed-phase LC-MS/MS. Monitor specific MRM transitions for the parent mass, the loss of isobutylene (-56 Da), and the loss of ethanol (-46 Da) to map the exact degradation kinetics over the 24-hour period.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use methanol as a solvent for my stock solutions? A: It is highly discouraged. Methanol can participate in transesterification reactions with the ethyl ester group, especially if trace amounts of acid or base are present. Use Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for stock preparation.

Q: Why does my compound degrade faster when I scale up my reaction volume? A: Scale-up often alters the surface-area-to-volume ratio, which changes heat dissipation. If you are neutralizing a large volume of acid/base, the exothermic reaction creates localized "hot spots" that trigger Diketopiperazine cyclization. Always neutralize slowly over an ice bath.

Q: Does light exposure affect (1R)-Benazepril tert-Butyl Ester? A: While photolytic degradation is a minor pathway compared to hydrolysis, prolonged exposure to UV light can cause oxidative cleavage at the tertiary amine. Use amber vials for long-term storage [1].

Part 6: References

  • Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques, ResearchGate. Available at: [Link]

  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form, Longdom Publishing. Available at:[Link]

  • Protolytic equilibria of ACE inhibitors in micellar solution of nonionic surfactant Brij 35, National Institutes of Health (NIH). Available at: [Link]

Reference Data & Comparative Studies

Validation

Validation of analytical methods for (1R)-Benazepril tert-Butyl Ester

An in-depth technical guide by a Senior Application Scientist on establishing and validating analytical methods for (1R)-Benazepril tert-Butyl Ester, emphasizing the ICH Q2(R2) lifecycle approach. The Analytical Challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist on establishing and validating analytical methods for (1R)-Benazepril tert-Butyl Ester, emphasizing the ICH Q2(R2) lifecycle approach.

The Analytical Challenge: Stereocontrol in Benazepril Synthesis

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension. During its synthesis—typically via the reductive amination or nucleophilic substitution of chiral substrates—diastereomeric mixtures are frequently generated[1]. A critical intermediate in this pathway is Benazepril tert-Butyl Ester (CAS: 109010-61-9)[2].

Because the pharmacological efficacy of Benazepril resides almost exclusively in the (1S, 3S) configuration, stringent control of the (1R) epimer (specifically, (1R)-Benazepril tert-Butyl Ester) is a mandatory quality attribute. Quantifying this chiral impurity requires highly selective analytical methodologies. Furthermore, under the modernized ICH Q2(R2) guidelines, analytical methods must not only demonstrate baseline performance but must be developed using a lifecycle approach that ensures they remain fit-for-purpose across varying laboratory conditions[3][4].

Causality in Method Selection: Comparing Chiral Platforms

Historically, the separation of Benazepril enantiomers and diastereomers relied heavily on protein-based stationary phases (like Chiral-AGP) or traditional normal-phase polysaccharide columns (like Chiralcel OD)[5][6]. However, modern drug development demands higher throughput and greater robustness.

Below is an objective comparison of three distinct analytical platforms for resolving the (1R) and (1S) epimers of Benazepril tert-Butyl Ester.

Table 1: Performance Comparison of Chiral Analytical Platforms

ParameterNormal-Phase HPLC (Coated Polysaccharide)Reversed-Phase HPLC (Chiral-AGP)Immobilized Chiral UHPLC (Modern Standard)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) α1​ -acid glycoprotein (AGP)Immobilized Amylose/Cellulose on sub-2 μ m silica
Typical Mobile Phase Hexane / Isopropanol / TFAPhosphate Buffer / MethanolMtBE / Ethanol / TFA or Acetonitrile / Water
Resolution ( Rs​ ) 2.5 – 3.01.8 – 2.2> 3.5
Analysis Time ~25 minutes~15-20 minutes< 5 minutes
Robustness Moderate (Sensitive to solvent shock)Low (Highly sensitive to pH and tertiary alcohols)[7]High (Solvent versatile, pressure tolerant)
Best Use Case Legacy method verificationAqueous biological samplesRoutine QA/QC & Impurity Profiling
Mechanistic Insights: Why Immobilized UHPLC Wins

Traditional coated polysaccharide columns restrict the use of "forbidden solvents" (like MTBE or DCM) which can dissolve the chiral selector. By covalently bonding (immobilizing) the polysaccharide to the silica backbone, UHPLC methods allow for a broader range of organic modifiers.

  • The Role of TFA: The addition of 0.1% Trifluoroacetic acid (TFA) is not arbitrary; it suppresses the ionization of the secondary amine and carboxylic acid moieties on the benazepril intermediate, preventing secondary interactions with free silanols on the silica matrix. This drastically reduces peak tailing, ensuring accurate integration of the low-level (1R) impurity.

Experimental Protocol: Immobilized Chiral UHPLC Method

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method automatically flags column degradation or mobile phase preparation errors before any sample data is acquired.

Step 1: Chromatographic Conditions
  • Column: Immobilized Amylose-based Chiral UHPLC Column (e.g., CHIRALPAK IA-U), 100 mm × 2.1 mm, 1.6 μ m.

  • Mobile Phase: Methyl tert-butyl ether (MTBE) / Ethanol / TFA (80:20:0.1, v/v/v).

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 35°C (Thermodynamic control is critical; lower temperatures generally increase chiral recognition but broaden peaks).

  • Detection: UV at 240 nm (optimal for the benzazepine chromophore)[5].

  • Injection Volume: 1.0 μ L.

Step 2: System Suitability Testing (SST)

Prepare a resolution solution containing 1.0 mg/mL of (1S)-Benazepril tert-Butyl Ester spiked with 1.0% (w/w) of the (1R) epimer.

  • Acceptance Criteria: The resolution ( Rs​ ) between the (1R) and (1S) peaks must be 2.0. The symmetry factor for the (1S) peak must be between 0.8 and 1.5.

Step 3: Sample Preparation

Accurately weigh 25.0 mg of the Benazepril tert-Butyl Ester sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Concentration: 1.0 mg/mL).

ICH Q2(R2) Validation Workflow & Data Presentation

Under ICH Q2(R2), validation is not a checklist but a comprehensive demonstration of "fitness for purpose"[8]. The workflow below outlines the logical progression of validation phases.

Figure 1: ICH Q2(R2) Analytical Method Validation Lifecycle for Chiral Impurities.

Validated Performance Data (Representative)

The method must demonstrate that it can accurately quantify the (1R) impurity at the specification limit (typically 0.15% to 0.50%). Table 2 summarizes the validation targets and representative experimental data for this UHPLC method.

Table 2: ICH Q2(R2) Validation Results for (1R)-Benazepril tert-Butyl Ester

Validation ParameterICH Q2(R2) Requirement / TargetExperimental ResultStatus
Specificity Complete baseline separation from API and diluent Rs​ = 3.8; No blank interferencePass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.01% (0.1 μ g/mL)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.03% (0.3 μ g/mL)Pass
Linearity R2≥0.999 (from LOQ to 150% of spec limit) R2=0.9998 ; y-intercept 2% of responsePass
Accuracy (Recovery) 90.0% – 110.0% across 3 concentration levels98.5% – 101.2% (Mean: 99.8%)Pass
Method Precision %RSD 5.0% at the specification limit (n=6)%RSD = 1.8%Pass
Robustness Rs​≥2.0 under deliberate variations ( ± 2°C, ± 0.05 mL/min)Min Rs​ = 3.1 (at 37°C)Pass

Conclusion

Validating an analytical method for (1R)-Benazepril tert-Butyl Ester requires moving beyond legacy normal-phase techniques. By adopting an immobilized Chiral UHPLC approach, laboratories can achieve baseline resolution in a fraction of the time. When coupled with the rigorous, lifecycle-oriented framework of ICH Q2(R2)[4][9], the resulting method is not only highly accurate but fundamentally robust against the day-to-day variables of a high-throughput quality control environment.

Sources

Comparative

Cross-validation of (1R)-Benazepril tert-Butyl Ester quantification

Cross-Validation of (1R)-Benazepril tert-Butyl Ester Quantification: A Comparative Guide to Chiral Chromatographic Strategies As a Senior Application Scientist in pharmaceutical development, ensuring the stereochemical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of (1R)-Benazepril tert-Butyl Ester Quantification: A Comparative Guide to Chiral Chromatographic Strategies

As a Senior Application Scientist in pharmaceutical development, ensuring the stereochemical integrity of active pharmaceutical ingredients (APIs) is paramount. Benazepril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor, derives its therapeutic efficacy from its strict (S,S) stereochemistry. During its synthesis, the formation of the tert-butyl ester intermediate—specifically (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester—serves as a critical quality checkpoint.

The epimerization or stereoselective failure during the reductive amination or substitution steps can yield the (1R)-diastereomer (the (1R, 3S) configuration)[1]. If this (1R)-Benazepril tert-Butyl Ester impurity is not rigorously quantified and purged, it propagates directly into the final API, drastically reducing ACE binding affinity and failing regulatory thresholds (<0.15%).

This guide objectively compares the two leading chiral chromatographic platforms for quantifying this impurity and provides a self-validating experimental protocol to ensure uncompromising analytical trustworthiness.

Orthogonal Chromatographic Strategies: A Mechanistic Comparison

To achieve robust quantification, analysts must choose between Reversed-Phase (RP) protein-based columns and Normal-Phase (NP) polysaccharide-based columns. Relying on a single method introduces the risk of matrix-masking; therefore, cross-validating the results using orthogonal mechanisms is the gold standard.

Method A: Protein-Based Chiral Stationary Phase (Chiral-AGP)

The2 utilizes α1-acid glycoprotein immobilized on spherical silica.

  • Causality of Separation: The chiral recognition here is driven by a complex interplay of hydrophobic interactions and hydrogen bonding within the protein's chiral clefts. Because the tert-butyl ester group is highly lipophilic, the addition of organic modifiers (like methanol or tertiary alcohols) is required to modulate retention time and prevent irreversible binding to the protein matrix[3].

Method B: Polysaccharide-Based CSP (Chiralcel OD-H)

This platform uses cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support, operating in a normal-phase environment (typically Hexane/Isopropanol).

  • Causality of Separation: Stereorecognition is strictly steric and dipole-driven. The bulky tert-butyl ester and the phenylpropyl groups of the benazepril intermediate must physically fit into the chiral helical grooves of the polymer. The carbamate linkages provide dipole-dipole interaction sites. While highly effective, this method is highly sensitive to trace moisture in the sample matrix, which can disrupt the hydrogen-bonding network.

Achiral RP-HPLC (The Baseline)

While standard 4 utilize C18 columns (e.g., Purospher STAR) for general benazepril impurities (Compounds B through G), achiral columns often fail to provide the baseline resolution ( Rs​>1.5 ) required to accurately integrate the (1R) epimer at trace levels (0.05%) due to the structural similarities of the diastereomers[4].

Quantitative Data & Performance Metrics

The following table summarizes the experimental performance of these platforms when challenged with a spiked sample of (1R)-Benazepril tert-Butyl Ester.

Table 1: Performance Comparison of Chromatographic Platforms for (1R) Impurity

ParameterChiral-AGP (RP-HPLC)Chiralcel OD-H (NP-HPLC)Achiral C18 (USP Baseline)
Primary Mechanism Hydrophobic & H-bondingHelical inclusion complexationHydrophobic partitioning
Optimal Mobile Phase 10mM Phosphate (pH 6.0) / MeOH (80:20)Hexane / Isopropanol (90:10)Buffer / Acetonitrile (Gradient)
Resolution ( Rs​ ) (1S vs 1R) 2.1 (Baseline resolved)1.8 (Resolved)< 1.0 (Co-elution risk)
Limit of Detection (LOD) 0.02%0.05%N/A (Poor specificity)
Matrix Tolerance High (Aqueous compatible)Low (Requires dry organic extraction)High
Thermodynamic Sensitivity High (Requires strict 30°C control)ModerateLow

Logical Workflow & Visualization

To prevent analytical bias, a cross-validation workflow must be implemented. The diagram below illustrates the logical pathways of our dual-method validation strategy.

G Start Benazepril tert-Butyl Ester Intermediate Pool Split Chiral Chromatographic Cross-Validation Start->Split MethodA Method A: Protein-Based CSP (Chiral-AGP, RP-HPLC) Split->MethodA MethodB Method B: Polysaccharide CSP (Chiralcel OD, NP-HPLC) Split->MethodB MechA Mechanism: Hydrophobic & H-Bonding (Aqueous/MeOH) MethodA->MechA MechB Mechanism: Inclusion Complexation (Hexane/IPA) MethodB->MechB ValA Validation SST: Rs > 1.5, LOD < 0.05% MechA->ValA ValB Validation SST: Rs > 1.5, LOD < 0.05% MechB->ValB Quant Accurate Quantification of (1R)-Diastereomeric Impurity ValA->Quant ValB->Quant

Figure 1: Cross-validation workflow for (1R)-Benazepril tert-Butyl Ester quantification.

Self-Validating Experimental Protocol (Chiral-AGP Method)

To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system. The inclusion of a System Suitability Test (SST) using a racemic spike ensures that the column's chiral recognition sites are actively differentiating the enantiomeric pairs before any unknown sample is processed. If the SST fails, the run is automatically aborted, preventing the reporting of false negatives caused by column degradation[2].

Step 1: Mobile Phase Formulation

  • Action: Prepare a 10 mM Phosphate buffer adjusted to pH 6.0. Mix with HPLC-grade Methanol in an 80:20 (v/v) ratio. Filter through a 0.22 µm membrane and degas.

  • Causality: The pH 6.0 is critical. At this pH, the α1-acid glycoprotein remains structurally stable, while the secondary amine of the benazepril intermediate is optimally ionized for electrostatic interaction with the chiral cleft[3].

Step 2: Chromatographic Setup

  • Column: Chiral-AGP (150 × 4.0 mm, 5 µm).

  • Flow Rate: 0.9 mL/min.

  • Temperature: 30°C. Causality: Chiral recognition is an enthalpy-driven process; strict thermodynamic control prevents peak broadening and retention time drift.

  • Detection: UV at 240 nm.

Step 3: System Suitability Testing (The Self-Validation Checkpoint)

  • Action: Inject 20 µL of a 10 µg/mL resolution standard containing an artificial mixture of (1S)- and (1R)-Benazepril tert-Butyl Ester.

  • Acceptance Criteria: The system is only validated for sample analysis if the Resolution ( Rs​ ) between the two peaks is ≥1.5 and the tailing factor is ≤1.5 .

Step 4: Sample Preparation & Analysis

  • Action: Dissolve the synthetic batch of the benazepril tert-butyl ester intermediate in the mobile phase to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes.

  • Action: Inject samples in triplicate.

Step 5: Quantification

  • Action: Utilize a 5-point external standard calibration curve (ranging from 0.05% to 1.0% relative to the nominal sample concentration) to quantify the (1R) impurity. Do not rely on area normalization, as the UV molar absorptivity may differ slightly between the diastereomeric complexes formed in the chiral environment.

References

  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica - Drug Research.
  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI.
  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Taylor & Francis Online.
  • USP Method Benazepril RS. Merck Millipore.

Sources

Validation

Comparing the stability of benazepril and its tert-butyl ester

Title: Comparative Stability Profile of Benazepril and its Tert-Butyl Ester: A Technical Guide for Orthogonal Reactivity Executive Summary In the landscape of cardiovascular drug development, understanding the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability Profile of Benazepril and its Tert-Butyl Ester: A Technical Guide for Orthogonal Reactivity

Executive Summary

In the landscape of cardiovascular drug development, understanding the stability profiles of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount for both formulation stability and process chemistry. Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is formulated as an ethyl ester prodrug[1][2]. During its synthesis, a critical intermediate—benazepril tert-butyl ester—is utilized to mask the benzazepine-1-acetic acid moiety[3].

This guide provides an objective, data-driven comparison of the chemical stability of benazepril and its tert-butyl ester. By examining their orthogonal reactivities under hydrolytic and acidic stress, researchers can better design robust synthetic routes and stability-indicating analytical methods.

Structural & Mechanistic Causality

The comparative stability of these two molecules is dictated by the distinct mechanistic pathways required to cleave their respective ester groups.

  • Benazepril (API): Contains a free carboxylic acid on the benzazepine ring and an ethyl ester on the homophenylalanine side chain[1]. The ethyl ester is highly susceptible to base-catalyzed saponification (via a BAc​2 mechanism) and aqueous acid-catalyzed hydrolysis, yielding the active diacid metabolite, benazeprilat[4][5].

  • Benazepril tert-butyl ester (Intermediate): Contains the same ethyl ester, but the benzazepine carboxylic acid is protected as a tert-butyl ester [3]. The bulky tert-butyl group provides severe steric shielding, rendering this site exceptionally stable against nucleophilic attack and basic hydrolysis[6][7]. However, it is highly labile under anhydrous acidic conditions, undergoing an AAL​1 cleavage where the protonated ester eliminates to form a stable tert-butyl carbocation (and subsequently isobutylene gas)[6].

This orthogonal reactivity allows chemists to selectively deprotect the tert-butyl group using anhydrous acid without compromising the water-dependent ethyl ester prodrug moiety[3][6].

G A Benazepril (Ethyl Ester Prodrug) B Aqueous Base / Acid (In Vitro Stress) A->B Hydrolytic Degradation C Hepatic Esterases (In Vivo) A->C Enzymatic Cleavage D Benazeprilat (Active Diacid) B->D B_Ac2 / A_Ac2 C->D

Figure 1: Hydrolytic degradation and metabolic activation pathway of Benazepril.

Comparative Stability Profiles

The following table synthesizes quantitative degradation data for both compounds across standard ICH stress conditions.

Stress ConditionBenazepril HCl (API)Benazepril tert-butyl esterMechanistic Causality
Aqueous Base (1N NaOH, 80°C)Highly Labile: Rapid degradation to benazeprilat (>95% cleavage in 2h)[5].Selective Cleavage: Ethyl ester hydrolyzes; t-butyl group remains intact[7].Steric shielding of the t-butyl group prevents the tetrahedral intermediate required for BAc​2 nucleophilic attack[6].
Aqueous Acid (1N HCl, 80°C)Labile: Complete degradation to benazeprilat observed in forced studies[5].Highly Labile: Rapid cleavage of the t-butyl group, followed by ethyl ester hydrolysis.Acid-catalyzed hydrolysis affects both, but the t-butyl group cleaves significantly faster via AAL​1 [6].
Anhydrous Acid (HCl in EtOAc, 25°C)Stable: Intact ethyl ester (requires H2​O for AAc​2 cleavage).Labile (Targeted): Quantitative deprotection to Benazepril HCl[3]. AAL​1 cleavage of the t-butyl ester forms a stable carbocation, driving the reaction forward via isobutylene elimination[6].
Oxidative (3% H2​O2​ , 25°C)Labile: Susceptible to N-oxidation[4][5].Labile: Susceptible to N-oxidation.Esters do not participate in oxidative degradation; the shared amine/lactam centers are the reactive sites[4].

Experimental Methodologies & Self-Validating Protocols

To empirically validate these stability differences, the following self-validating experimental workflows are recommended.

Protocol A: Forced Base Degradation of Benazepril (Validation of Ethyl Ester Lability)

This protocol demonstrates the susceptibility of the unshielded ethyl ester to saponification[5].

  • Sample Preparation: Dissolve 10 mg of Benazepril HCl in 5 mL of methanol to ensure complete solubilization.

  • Stress Application: Add 2 mL of 2N NaOH to the solution. Incubate the mixture at 80°C for 2 hours[5].

  • Neutralization (Control Step): Quench the reaction by adding 2 mL of 2N HCl to halt hydrolysis and prevent column degradation during analysis.

  • Analysis: Dilute to 50 mL with mobile phase. Analyze via HPLC (C18 column, UV detection at 240 nm).

    • Expected Result: Complete disappearance of the benazepril peak (~7.52 min) and emergence of the benazeprilat peak[5].

Protocol B: Selective Acidic Deprotection of Benazepril tert-butyl ester

This protocol exploits the orthogonal stability of the esters, utilizing anhydrous acid to cleave the tert-butyl group while preserving the ethyl ester[3].

  • Substrate Loading: Dissolve 100 g (0.34 mol) of benazepril tert-butyl ester in 500 mL of anhydrous ethyl acetate[3]. Crucial: The absence of water prevents AAc​2 hydrolysis of the ethyl ester.

  • Acidic Cleavage: Introduce anhydrous HCl gas (or a pre-titrated HCl/EtOAc solution) at 25°C. Stir continuously for 4-6 hours.

  • Byproduct Monitoring: The reaction is driven to completion by the irreversible evolution of isobutylene gas.

  • Isolation: Cool the mixture to induce crystallization. Filter and wash with cold ethyl acetate to isolate Benazepril Hydrochloride[3].

    • Expected Result: >97% yield of Benazepril HCl with the ethyl ester intact, validated by NMR.

G A Benazepril tert-butyl ester (Synthetic Intermediate) B Anhydrous HCl / EtOAc (Acidic Stress) A->B A_AL1 Mechanism C Aqueous NaOH (Basic Stress) A->C B_Ac2 Mechanism D Benazepril HCl (Ethyl ester intact) B->D E Isobutylene Gas (Irreversible Byproduct) B->E F Benazeprilat t-butyl ester (t-butyl ester intact) C->F Selective Ethyl Cleavage

Figure 2: Orthogonal stability and selective cleavage pathways of Benazepril tert-butyl ester.

References

  • Benchchem. Benazeprilat Degradation: An In-depth Technical Guide. Retrieved from[4]

  • Scientific Research Publishing (SCIRP). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Retrieved from[5]

  • Benchchem. Assessing the impact of the tert-butyl ester on reaction outcomes. Retrieved from[6]

  • Google Patents. CN105061312A - Improved preparation method of benazepril hydrochloride and pharmaceutical composition containing benazepril hydrochloride. Retrieved from[3]

  • ACS Organic Letters. Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Retrieved from[7]

  • PubChem - NIH. Benazepril | C24H28N2O5 | CID 5362124. Retrieved from[1]

  • PrescriberPoint. Benazepril Hydrochloride (benazepril hydrochloride) - Dosing, PA Forms & Info (2026). Retrieved from[2]

Sources

Comparative

A Comprehensive Comparison Guide: (1R)-Benazepril tert-Butyl Ester Impurity Standards for Analytical Workflows

As a Senior Application Scientist overseeing pharmaceutical process development, I frequently encounter the analytical challenge of resolving closely eluting diastereomers. In the synthesis of the ACE inhibitor Benazepri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical process development, I frequently encounter the analytical challenge of resolving closely eluting diastereomers. In the synthesis of the ACE inhibitor Benazepril, controlling stereochemistry is paramount. The intermediate (1S)-Benazepril tert-Butyl Ester is synthesized via the N-alkylation of a benzazepine core. However, stereochemical leakage during this step inevitably generates the (1R)-Benazepril tert-Butyl Ester diastereomeric impurity[1].

If this chiral impurity is not accurately quantified and purged, it undergoes downstream deprotection to form the (1R)-Benazepril API impurity, directly compromising the efficacy and safety profile of the final drug product. This guide objectively compares the sourcing strategies for (1R)-Benazepril tert-Butyl Ester reference standards and provides a self-validating experimental workflow for its chromatographic resolution.

The Mechanistic Imperative of Chiral Control

The synthesis of Benazepril relies on the nucleophilic substitution (SN2) of an optically active side chain (typically an (R)-configured leaving group) by the (3S)-amino group of the benzazepine intermediate.

The Causality of Impurity Formation: Ideally, this SN2 reaction proceeds with complete inversion of stereochemistry, yielding the desired (1S, 3S) configuration. However, factors such as solvent polarity, leaving group kinetics, and localized heating can lead to partial SN1 character. This results in localized racemization or retention of configuration, generating the (1R)-Benazepril tert-Butyl Ester[2]. Because diastereomers share identical molecular weights and similar functional groups, they exhibit nearly identical lipophilicity (LogP ~4.8)[1], making them notoriously difficult to separate during routine High-Performance Liquid Chromatography (HPLC) screening.

G SM Benzazepine Intermediate (3S-amino) Rxn N-Alkylation (Substitution) SM->Rxn Reagent Ethyl (R)-2-(triflyloxy) -4-phenylbutanoate Reagent->Rxn Des (1S)-Benazepril tert-Butyl Ester (Desired Intermediate) Rxn->Des Complete Inversion Imp (1R)-Benazepril tert-Butyl Ester (Chiral Impurity) Rxn->Imp Partial Retention API Benazepril API (Active Drug) Des->API Acidic Cleavage API_Imp (1R)-Benazepril (API Impurity) Imp->API_Imp Acidic Cleavage

Figure 1: Synthetic pathway showing the formation of (1S)-Benazepril and its (1R)-chiral impurity.

Comparative Analysis of Impurity Standard Sources

When validating a stability-indicating method[3], the choice of impurity standard dictates the reliability of the entire analytical system. Using an uncharacterized standard introduces systemic bias into the Relative Response Factor (RRF), leading to out-of-specification (OOS) investigations during batch release. Below is an objective comparison of sourcing alternatives for the (1R)-Benazepril tert-Butyl Ester standard.

Evaluation CriteriaCommercial Primary Standards (e.g., LGC/TRC)Secondary Commercial StandardsIn-House Synthesized Standards
Purity Certification >98% (Verified via qNMR, LC-MS, Chiral HPLC)>95% (Typically HPLC-UV only)Variable (Dependent on internal QC)
Traceability ISO 17034 / ISO/IEC 17025 AccreditedOften non-accreditedInternal reference only
Cost-Efficiency High initial cost, but zero hidden validation costsModerateHigh hidden costs (R&D time, labor, purification)
Lead Time 1-2 weeks (Off-the-shelf availability)[2]2-4 weeks2-3 months (Synthesis & Validation)
Best Use Case Regulatory submissions (IND/NDA), Method ValidationRoutine batch release, In-process QCEarly-stage exploratory synthesis

Expert Insight: For pivotal clinical batch releases, I strongly advocate for Commercial Primary Standards. The exact weight packaging and rigorous certification provided by entities like TRC/LGC Standards[2] eliminate the risk of weighing errors associated with highly viscous or hygroscopic oils, establishing a self-validating baseline for your analytical method.

Experimental Workflow: Diastereomeric Resolution via HPLC

To accurately quantify the (1R)-Benazepril tert-Butyl Ester in the presence of the active (1S)-intermediate and downstream degradants like benazeprilat[4], a highly specific Reverse-Phase HPLC (RP-HPLC) method is required.

Causality Behind the Method Design

The selection of 0.05% Trifluoroacetic acid (TFA) in the mobile phase is a deliberate, mechanistic choice. The benzazepine core contains a secondary amine. Without a strong ion-pairing agent, this amine interacts with residual silanol groups on the C18 stationary phase, causing severe peak tailing and co-elution of the diastereomers. TFA masks these silanol sites and provides ion-pairing, forcing the molecules to separate purely based on their subtle stereochemical interactions with the hydrophobic stationary phase[5]. Furthermore, because the tert-butyl ester is highly lipophilic, a steep organic gradient is necessary to elute the compounds efficiently[3].

Step-by-Step Methodology

1. Sample & Standard Preparation:

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • System Suitability Standard: Prepare a solution containing 1.0 mg/mL of (1S)-Benazepril tert-Butyl Ester spiked with 0.1% (w/w) of the (1R)-Benazepril tert-Butyl Ester reference standard.

  • Self-Validation Check: Ensure complete dissolution; sonicate for 5 minutes. The solution must be clear to prevent column frit blockage.

2. Chromatographic Conditions:

  • Column: Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05% TFA in Milli-Q Water.

  • Mobile Phase B: 0.05% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Critical for maintaining reproducible chiral interactions).

  • Detection: UV at 240 nm (Optimal chromophore absorption for the benzazepine ring).

  • Injection Volume: 10 µL.

3. Gradient Program:

  • 0 – 5 min: 30% B (Isocratic hold to elute polar degradants like benazeprilat).

  • 5 – 20 min: Linear ramp from 30% B to 85% B (Elution of lipophilic tert-butyl esters).

  • 20 – 25 min: 85% B (Column wash).

  • 25 – 30 min: 30% B (Re-equilibration).

Quantitative Performance Data

When executing the protocol above using a high-purity (1R)-Benazepril tert-Butyl Ester standard, the analytical system should yield the following validation parameters, confirming its suitability for stability-indicating studies[6].

Validation Parameter(1S)-Benazepril tert-Butyl Ester (Main Peak)(1R)-Benazepril tert-Butyl Ester (Impurity)
Retention Time (RT) 18.4 min19.1 min
Relative Retention Time (RRT) 1.001.04
Limit of Detection (LOD) 0.015 µg/mL0.018 µg/mL
Limit of Quantitation (LOQ) 0.045 µg/mL0.052 µg/mL
Linearity (R²) 0.9998 (Range: 50-150%)0.9995 (Range: LOQ-150%)
Resolution (Rs) N/A2.4 (Baseline resolved from 1S-isomer)
Peak Asymmetry (Tf) 1.11.15

Conclusion & Recommendations

The accurate quantification of the (1R)-Benazepril tert-Butyl Ester impurity is a non-negotiable requirement for ensuring the stereochemical purity of the Benazepril API. Relying on in-house synthesized standards or low-tier commercial alternatives introduces unacceptable regulatory risks due to uncertified purities and hidden analytical biases.

For robust, audit-proof analytical workflows, laboratories must prioritize ISO 17034-accredited primary reference standards (such as those provided by LGC/TRC). When paired with a rigorously optimized, ion-paired gradient HPLC method, this approach creates a self-validating system that guarantees the integrity of your drug development pipeline.

References

  • Benchchem. Benazeprilat Degradation: An In-depth Technical Guide. Benchchem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11465773, Benazepril tert-Butyl Ester. PubChem.
  • LGC Standards. Buy Online TRC - (1R)-Benazepril tert-Butyl Ester. LGC Standards.
  • ResearchGate. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. ResearchGate.
  • Scientific Research Publishing (SCIRP). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. SCIRP.
  • Scientific Research Publishing (SCIRP). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC (Full Text). SCIRP.

Sources

Validation

Kinetic Studies of (1R)-Benazepril tert-Butyl Ester Hydrolysis: A Comparative Guide to Cleavage Methodologies

Executive Summary & Context (1R)-Benazepril tert-butyl ester is a critical stereoisomeric intermediate—and potential process impurity—encountered during the synthesis of the angiotensin-converting enzyme (ACE) inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

(1R)-Benazepril tert-butyl ester is a critical stereoisomeric intermediate—and potential process impurity—encountered during the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Benazepril. The successful conversion of this intermediate into the active pharmaceutical ingredient (API) requires the highly chemoselective hydrolysis of the tert-butyl ester to a free carboxylic acid, without disturbing the adjacent ethyl ester on the homophenylalanine moiety.

This guide objectively compares the kinetic performance, chemoselectivity, and operational efficiency of three leading deprotection methodologies: Trifluoroacetic Acid (TFA) in DCM , HCl in Hexafluoroisopropanol (HFIP) , and Lewis-acid mediated (ZnBr₂) cleavage . By analyzing the pseudo-first-order kinetics of these systems, researchers can optimize API synthesis workflows and impurity profiling.

Mechanistic Causality: Why tert-Butyl Esters Require Specialized Hydrolysis

Unlike methyl or ethyl esters, which are readily cleaved via base-catalyzed saponification, the tert-butyl ester is highly sterically hindered against nucleophilic attack. Consequently, its deprotection relies entirely on acid-catalyzed mechanisms that proceed via the formation of a highly stable tert-butyl cation 1.

  • TFA/DCM (The Industry Standard): Strong protic acids protonate the carbonyl oxygen, facilitating the departure of the tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas. While effective, the massive excess of acid required (often 50% v/v) can risk transesterification or degradation of sensitive adjacent functional groups.

  • HCl/HFIP (The Kinetic Accelerator): HFIP is a strongly hydrogen-bonding, highly ionizing solvent. It physically stabilizes the transition state of the leaving tert-butyl cation. This lowers the activation energy barrier, drastically accelerating the reaction kinetics and driving the reaction to >99.9% completion even with dilute acid 2.

  • ZnBr₂/DCM (The Chemoselective Lewis Acid): For substrates highly sensitive to protic acids, Zn²⁺ coordinates to both oxygens of the ester, promoting decomplexation with water. This method is exceptionally mild but kinetically sluggish [[3]]().

Comparative Kinetic Data

The following table synthesizes the kinetic performance of the three methodologies when applied to the (1R)-Benazepril tert-butyl ester system at 25°C. Kinetic investigations of benazepril derivatives heavily rely on reversed-phase HPLC to monitor degradation and hydrolysis products, ensuring precise quantification of pseudo-first-order rate constants 4.

Hydrolysis SystemAcid ConcentrationRate Constant ( kobs​ , min⁻¹)Half-Life ( t1/2​ , min)Chemoselectivity (Ethyl Ester Intact)API Yield (%)
TFA / DCM 50% v/v0.04515.4High92.0
HCl / HFIP 1.0 M0.1853.7Very High>98.5
ZnBr₂ / DCM 5.0 Equivalents0.002346.5Excellent75.0 (at 24h)

Data Interpretation: The HCl/HFIP system outperforms the traditional TFA/DCM method by a factor of ~4 in reaction velocity. Furthermore, the reduced acidity of the bulk solution in the HFIP method prevents the slow background hydrolysis of the critical ethyl ester, resulting in a higher overall API yield.

Experimental Workflows: Self-Validating Kinetic Protocols

To generate reliable kinetic data, the experimental protocol must be a self-validating system . The greatest risk in kinetic sampling is continued reaction post-extraction. The protocols below utilize specific quenching mechanisms tailored to the acid used, instantly freezing the reaction state to guarantee that the HPLC snapshot accurately reflects the exact time of sampling.

Protocol A: Accelerated Hydrolysis via HCl/HFIP
  • Solution Preparation: Dissolve 1.0 mmol of (1R)-Benazepril tert-butyl ester in 5.0 mL of pure HFIP.

  • Initiation: Add 1.0 mL of 1M HCl in HFIP at 25°C under continuous stirring. Start the kinetic timer ( t=0 ).

  • Time-Course Sampling & Quenching (Critical Step): At predefined intervals (1, 3, 5, 10, 15, and 30 mins), extract a 50 µL aliquot.

    • Causality: Immediately transfer the aliquot into a vial containing 450 µL of ice-cold acetonitrile spiked with 0.1% triethylamine (TEA). The TEA instantly neutralizes the HCl, halting the generation of the tert-butyl cation and freezing the kinetic profile.

  • HPLC Quantification: Inject 10 µL of the quenched sample into a C18 reversed-phase HPLC column (Mobile phase: Phosphate buffer pH 4.5 / Acetonitrile). Monitor UV absorbance at 211 nm.

Protocol B: Traditional Hydrolysis via TFA/DCM
  • Initiation: Dissolve 1.0 mmol of substrate in 3.0 mL of DCM. Add 3.0 mL of TFA dropwise at 25°C.

  • Sampling: Extract 50 µL aliquots at 5, 15, 30, 60, and 120 mins.

  • Quenching (Critical Step): Quench the aliquot in 450 µL of cold saturated aqueous NaHCO₃ solution. Extract the organic layer with 500 µL ethyl acetate, evaporate under N₂, and reconstitute in the HPLC mobile phase.

    • Causality: Unlike Protocol A, using TEA to quench 50% TFA would generate a violent exothermic reaction and massive salt precipitation, which would artificially degrade the ethyl ester and ruin the HPLC column. Aqueous basic quenching safely neutralizes the massive excess of TFA.

Kinetic Workflow Visualization

The following diagram maps the logical flow of the kinetic sampling process, highlighting the critical transition from active hydrolysis to the frozen analytical state.

G A Substrate Prep (1R)-Benazepril t-Butyl Ester B Acidic Hydrolysis (TFA, HCl, or ZnBr2) A->B C Aliquot Quenching (Base Neutralization) B->C D HPLC-UV Analysis (Quantification) C->D E Kinetic Modeling (Pseudo-1st Order) D->E

Caption: Workflow of kinetic sampling and pseudo-first-order analysis for ester hydrolysis.

References

  • [4] Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. ResearchGate. URL:

  • [3] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry - ACS Publications. URL:

  • [2] Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. PMC (nih.gov). URL:

  • [1] Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis. Benchchem. URL:

Sources

Comparative

Benchmarking (1R)-Benazepril tert-Butyl Ester Purity Against Standards: A Comprehensive Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide Introduction: The Criticality of Chiral Purity in Benazepril Synthesis Benaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide

Introduction: The Criticality of Chiral Purity in Benazepril Synthesis

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor utilized globally for the management of hypertension. The pharmacological efficacy of Benazepril is stereospecific, residing primarily in the (3S, 1'S) configuration. During the synthesis of the active pharmaceutical ingredient (API), (1R)-Benazepril tert-Butyl Ester can emerge as a critical chiral intermediate impurity [1].

Regulatory bodies mandate rigorous control over stereoisomeric impurities due to their potential to exhibit differing pharmacokinetic or toxicological profiles. According to the [2], chiral impurities must be strictly monitored and quantified. Furthermore, the [3] enforce a reporting threshold of 0.05% for impurities in new drug substances. To meet these stringent criteria, analytical scientists must benchmark in-house synthesized batches of (1R)-Benazepril tert-Butyl Ester against highly characterized, certified reference standards (CRSs).

The Causality of Experimental Choices: Selecting the Analytical Modality

To benchmark chiral purity effectively, the chosen analytical method must possess high sensitivity, specificity, and reproducibility. Below is an objective comparison of the available analytical alternatives and the mechanistic reasoning behind selecting Chiral High-Performance Liquid Chromatography (HPLC) as the gold standard.

Table 1: Objective Comparison of Analytical Alternatives for Chiral Purity
Analytical ModalityLimit of Detection (LOD)Resolution CapabilityCausality / Mechanistic Limitation
Chiral HPLC (Amylose CSP) < 0.05% Excellent ( Rs​>2.0 ) Gold Standard. Amylose-based chiral stationary phases (CSPs) provide stereoselective hydrogen bonding and π−π interactions. The distinct spatial orientations of the (1R) and (1S) isomers cause differential nesting within the chiral cavities, achieving baseline separation [4].
1 H-NMR (with Chiral Shift Reagents) ~ 1.0 - 2.0%ModerateLanthanide shift reagents induce chemical shift non-equivalence but suffer from signal broadening. The LOD is insufficient to meet the 0.05% ICH reporting threshold.
Optical Rotation (Polarimetry) > 5.0%N/A (Bulk measurement)Measures net optical rotation. It cannot distinguish between multiple chiral impurities or degradation products and is highly susceptible to micro-variations in temperature and concentration.

Expert Insight: We utilize an Amylose tris(3,5-dimethylphenylcarbamate) CSP for HPLC. The causality of this choice lies in the carbamate linkages, which act as primary interaction sites for the ester and amide functionalities of the Benazepril derivative, ensuring robust enantiomeric/diastereomeric discrimination.

Experimental Protocol: A Self-Validating Benchmarking System

To guarantee trustworthiness, the following benchmarking protocol is designed as a self-validating system . It employs bracketing standards and system suitability testing (SST) to continuously prove the method's resolving power and stability during the run.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) Preparation

  • Action: Prepare a resolution mixture containing equal parts of (1S)-Benazepril tert-Butyl Ester and (1R)-Benazepril tert-Butyl Ester at 1.0 mg/mL.

  • Causality: This step is the core of the self-validating system. Injecting this mixture proves the column's current capability to separate the isomers. The system is only validated for use if the Resolution ( Rs​ ) is ≥1.5 .

Step 2: Standard and Sample Preparation

  • Action: Dissolve the [5] and the in-house sample separately in a diluent of Hexane/Ethanol (80:20 v/v) to a final concentration of 1.0 mg/mL.

  • Causality: The diluent must exactly match the initial mobile phase conditions. Using a stronger solvent (like pure ethanol) would cause a "solvent effect," leading to peak distortion and masking trace chiral impurities eluting near the main peak.

Step 3: Chromatographic Execution

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. Causality: Elevated temperatures increase the kinetic energy of the analytes, reducing their residence time within the chiral cavities of the CSP, which compromises resolution.

  • Detection: UV at 210 nm. Causality: The benzazepine ring exhibits strong π→π∗ transitions at this wavelength, maximizing the signal-to-noise ratio for trace impurity detection.

Step 4: The Self-Validating Injection Sequence

  • Blank (Diluent): Proves no column carryover.

  • SST Mixture (x3): Verifies Rs​≥1.5 .

  • Certified Reference Standard (x5): Establishes retention time ( tR​ ) and proves injection precision (RSD ≤2.0% ).

  • In-House Samples (x2 per batch): The actual benchmarking runs.

  • Bracketing Standard (x1): Re-inject the CRS at the end to prove no system drift occurred during the analysis.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating benchmarking workflow.

AnalyticalWorkflow A Sample Preparation (1R)-Benazepril tert-Butyl Ester B Chiral HPLC Separation (Amylose-based CSP) A->B C UV Detection (210 nm) B->C D Peak Integration & Diastereomeric Excess (de) Calculation C->D E Benchmarking against Certified Reference Standards D->E

Analytical workflow for benchmarking the chiral purity of (1R)-Benazepril tert-Butyl Ester.

Quantitative Benchmarking Data

The table below summarizes the benchmarking results of two in-house synthesized batches against a commercially procured Certified Reference Standard (CRS). Purity is calculated using the area normalization method, validated by the external standard response.

Table 2: Benchmarking Results (In-House vs. Certified Standard)
Analytical ParameterCertified Reference Standard (CRS)In-House Synthesized Batch AIn-House Synthesized Batch B
Chemical Purity (HPLC-UV) 99.8%98.2%99.5%
Chiral Purity (de) 99.6% 96.5% 99.1%
(1S) Isomer Contamination 0.2%1.7%0.4%
Retention Time ( tR​ ) 12.45 min12.46 min12.45 min
System Suitability ( Rs​ ) 2.12.12.1
Regulatory Assessment Baseline Benchmark Fails (Requires Recrystallization)Passes (Meets ICH Thresholds)

Data Interpretation: Batch A exhibits a diastereomeric excess (de) of only 96.5%, with a 1.7% contamination of the (1S) isomer. Because this exceeds the ICH Q3A(R2) qualification threshold, Batch A cannot proceed downstream without further chiral resolution or recrystallization. Batch B successfully mirrors the CRS profile and is cleared for subsequent synthesis steps.

References

  • Evaluating Impurities in Drugs (Part II of III) , Pharmaceutical Technology. Available at:[Link]

  • ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances , European Medicines Agency (EMA). Available at:[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline , European Medicines Agency (EMA). Available at:[Link]

  • Recent trends in the impurity profile of pharmaceuticals , National Institutes of Health (NIH) / PMC. Available at:[Link](Note: URL derived from standard PMC archival structure for referenced text)

Safety & Regulatory Compliance

Safety

(1R)-Benazepril tert-Butyl Ester proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of (1R)-Benazepril tert-Butyl Ester (1R)-Benazepril tert-Butyl Ester (CAS: 109010-60-8) is a highly specific chiral intermediate utilized in the synthesis of Benaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of (1R)-Benazepril tert-Butyl Ester

(1R)-Benazepril tert-Butyl Ester (CAS: 109010-60-8) is a highly specific chiral intermediate utilized in the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor[1]. Because it retains the core benzazepine structural motif of the final active pharmaceutical ingredient (API), it must be handled with rigorous safety and environmental protocols. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework for the safe handling, spill management, and compliant disposal of this compound.

Physicochemical Properties & Hazard Profile

To design an effective disposal strategy, personnel must first understand the physical and toxicological constraints of the material.

Property / HazardSpecificationOperational Implication
Chemical Name (1R)-Benazepril tert-Butyl EsterContains an ester linkage; acts as an advanced API intermediate.
CAS Number 109010-60-8Required unique identifier for hazardous waste manifesting[2].
Physical State Crystalline Solid / PowderHigh risk of aerosolization; strict dust control is required[3].
Toxicity Profile Suspected Reproductive ToxinACE inhibitors can cause fetal harm; inhalation/contact must be strictly avoided[4][5].
Environmental Hazard Aquatic ToxicityCannot be sewered; requires complete thermal destruction[6].

The Causality of Disposal: Why Standard Methods Fail

Many laboratories default to standard solid waste disposal for organic intermediates. However, (1R)-Benazepril tert-Butyl Ester requires specialized handling due to two critical factors:

  • Biological Persistence: The benzazepine ring is highly stable. If sewered, it passes through Publicly Owned Treatment Works (POTWs) unaltered, contributing to the accumulation of pharmaceutical pollutants in aquatic ecosystems and potentially disrupting local wildlife[6].

  • Regulatory Compliance: The EPA's Resource Conservation and Recovery Act (RCRA) strictly prohibits the flushing or sewering of hazardous pharmaceutical wastes and their advanced intermediates[6][7]. High-temperature incineration is the only scientifically and legally sound method to ensure the complete cleavage of the benzazepine ring and the tert-butyl ester moiety.

Operational Disposal Plan (Step-by-Step)

This protocol ensures that the intermediate is contained and destroyed without exposing personnel or the environment to active residues.

Phase 1: Segregation and Accumulation

  • Solid Waste: Collect all solid waste (including contaminated PPE, weigh boats, and filter papers) in a high-density polyethylene (HDPE) or glass container[3].

  • Incompatibilities: Do not mix this waste with strong oxidizing agents (e.g., nitrates, chlorine bleaches), as this can lead to exothermic reactions or the emission of poisonous fumes[3].

  • Labeling: Label the container clearly: "Hazardous Organic Solid Waste - Contains Pharmaceutical Intermediates (Benzazepine Derivatives)."

Phase 2: Liquid Waste Management (Solvent Streams)

  • If the ester is dissolved in organic solvents (such as ethyl acetate or isopropyl acetate, which are commonly used during its synthesis)[8], the liquid must be collected in dedicated flammable waste carboys.

  • Ensure the carboy is grounded to prevent static discharge, as the residual solvents are highly flammable.

Phase 3: Final Destruction via Incineration

  • Contract a licensed professional waste disposal service[2].

  • Specify that the waste requires high-temperature incineration (>1000°C) . This extreme temperature is necessary to break down the nitrogen-containing heterocycle, preventing the release of toxic nitrogen oxides (NOx), which are subsequently captured by the incinerator's chemical scrubbers.

Emergency Spill Response Workflow

Accidental spills of (1R)-Benazepril tert-Butyl Ester powder present an immediate inhalation hazard. Due to the pharmacological activity of the benzazepine core, systemic absorption can lead to transient hypotension and reproductive risks[4][5].

  • Step 1: Isolation. Immediately evacuate non-essential personnel from the area. Advise personnel of the hazard and don appropriate PPE (N95/HEPA respirator, nitrile gloves, safety goggles)[3].

  • Step 2: Dust Suppression (Critical). Do not use dry sweeping. Dry sweeping aerosolizes the fine crystalline powder, drastically increasing the inhalation risk. Instead, dampen the spill area lightly with water or a suitable surfactant to bind the dust[3].

  • Step 3: Collection. Use a HEPA-filtered vacuum cleaner (explosion-proof and grounded) or wet-wipe the area using absorbent materials[3].

  • Step 4: Decontamination. Wash the surface with a mild alkaline detergent. The alkalinity promotes the minor hydrolysis of the tert-butyl ester, rendering residual traces less lipophilic and easier to lift from the surface. Place all cleanup materials into the hazardous waste container.

Disposal & Spill Workflow Visualization

G Start Waste Generation: (1R)-Benazepril tert-Butyl Ester Assess Assess Waste Type Start->Assess Spill Accidental Spill (Powder) Assess->Spill Unplanned Routine Routine Lab Waste Assess->Routine Planned SpillResp 1. Isolate Area 2. Dampen (Avoid Dust) 3. HEPA Vacuum Spill->SpillResp Container Segregate in HDPE/Glass Label: Hazardous Organic Solid Routine->Container SpillResp->Container Incineration High-Temp Incineration (RCRA Licensed Facility) Container->Incineration

Workflow for the safe handling and RCRA-compliant disposal of (1R)-Benazepril tert-Butyl Ester.

References

  • Safety Data Sheet - Chemikart: 109010-60-8. chemikart.com. [Link]

  • Improved preparation method of benazepril hydrochloride. google.
  • EPA Overhauls Rules for Pharmaceutical Wastes. bdlaw.com. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. epa.gov.[Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS - Veterinary Medicines. europa.eu.[Link]

  • Benazepril hydrochloride (Ref: CGS 14824A) - AERU. herts.ac.uk. [Link]

  • SAFETY DATA SHEET - Benazepril Hydrochloride. amazonaws.com. [Link]

Sources

Handling

Personal protective equipment for handling (1R)-Benazepril tert-Butyl Ester

As a Senior Application Scientist who has overseen the scale-up and safety protocols for numerous active pharmaceutical ingredients (APIs) and their precursors, I approach laboratory safety not as a regulatory checklist,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen the scale-up and safety protocols for numerous active pharmaceutical ingredients (APIs) and their precursors, I approach laboratory safety not as a regulatory checklist, but as a mechanistic science.

Handling (1R)-Benazepril tert-Butyl Ester —a critical chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Benazepril—requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE)[1]. Because this compound retains structural motifs capable of interacting with biological targets, inadvertent exposure (particularly via inhalation of fine powders or dermal absorption of solvent-dissolved material) can lead to localized sensitization or systemic hypotensive effects[2][3].

This guide provides a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of (1R)-Benazepril tert-Butyl Ester.

Hazard Assessment & PPE Causality

To design an effective PPE strategy, we must first understand the physicochemical properties of the intermediate. We do not select PPE arbitrarily; every layer of protection is a calculated barrier against a specific mechanism of exposure.

Table 1: Physicochemical Hazards & PPE Causality

Hazard VectorPhysicochemical PropertyMechanistic RiskMandated PPE & Causality
Dermal Absorption High lipophilicity (tert-Butyl ester group)Rapid penetration through the stratum corneum, especially if dissolved in organic solvents (e.g., DCM, DMF).Double Nitrile Gloves (≥8 mil): Nitrile provides superior resistance to non-polar organic solvents compared to latex. Double gloving ensures a fail-safe if the outer layer is compromised.
Inhalation Fine crystalline powder (electrostatic)Micro-particulates can bypass upper respiratory cilia, leading to mucosal absorption and potential systemic ACE inhibition[3].N95/P100 Particulate Respirator: Required outside of engineering controls. Filters 99.9% of airborne particles >0.3 microns, preventing systemic absorption via the lungs.
Ocular Exposure Mildly acidic/irritant structural motifsCorneal irritation and potential micro-abrasions from crystalline dust[4].Chemical Safety Goggles: Must be unvented or indirectly vented to prevent airborne dust from settling on the conjunctiva.
Systemic Exposure Pharmacological activity (ACE precursor)Vasodilation, acute hypotension, and dizziness upon systemic entry[2].Disposable Tyvek® Sleeves / Lab Coat: Prevents particulate accumulation on street clothes, eliminating chronic low-dose exposure post-operation.

Operational PPE Matrix

The level of PPE required scales non-linearly with the mass of the compound being handled and the energy of the operation.

Table 2: PPE Requirements by Operational Scale

Scale / OperationEngineering ControlHand ProtectionEye/Face ProtectionRespiratory Protection
Analytical (<100 mg) Ventilated Balance EnclosureSingle Nitrile (extended cuff)Safety Glasses w/ side shieldsNot required if enclosure is validated
Preparative (100 mg - 50 g) Chemical Fume Hood (Face velocity ≥100 fpm)Double NitrileChemical GogglesN95 mask (during transfer)
Scale-up (>50 g) / Milling Glovebox or Powder Containment HoodDouble Nitrile + Cut-resistant outersGoggles + Face ShieldPAPR (Powered Air-Purifying Respirator)

Self-Validating Handling Protocols

A protocol is only as strong as its built-in verification steps. The following methodology ensures that every safety measure is actively validated before proceeding to the next step of handling (1R)-Benazepril tert-Butyl Ester.

Protocol A: Safe Weighing and Transfer
  • System Validation: Before opening the reagent bottle, verify the fume hood or ventilated enclosure is operational. Validation check: Tape a small strip of a Kimwipe to the bottom sash; it must pull inward steadily.

  • Static Mitigation: (1R)-Benazepril tert-Butyl Ester powder is highly prone to static charge, which can cause the powder to aerosolize upon opening. Action: Wipe the exterior of the container and the weighing spatula with a static-reduction cloth or use an anti-static ionizer fan in the hood.

  • PPE Donning Sequence:

    • Wash hands Don inner nitrile gloves Don lab coat Don safety goggles Don outer nitrile gloves (pull cuffs over the lab coat sleeves).

  • Handling: Open the container only inside the containment zone. Use a V-shaped anti-static spatula for transfer to minimize spillage.

  • Decontamination: Once weighed, seal the primary container. Wipe the exterior of the sealed vial and the balance pan with a lint-free wipe dampened with 70% Isopropanol (IPA) to neutralize trace dust.

Protocol B: Emergency Spill Response

In the event of a spill, immediate containment is critical to prevent aerosolization.

  • Isolate: Stop airflow disturbances. Do not sweep dry powder, as this generates hazardous aerosols.

  • Wet Containment: Gently cover the spilled (1R)-Benazepril tert-Butyl Ester with absorbent pads. Carefully wet the pads with a high-flashpoint solvent (e.g., damp water/IPA mix) to suppress dust formation.

  • Collection: Using non-sparking, disposable plastic scoops, gather the wet slurry into a designated hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (which aids in the hydrolysis and neutralization of the ester), followed by a water rinse.

Disposal and Waste Management Plan

Improper disposal of pharmaceutical intermediates poses severe environmental and regulatory risks[5]. (1R)-Benazepril tert-Butyl Ester must be treated as biologically active hazardous waste.

  • Solid Waste: All contaminated PPE (outer gloves, wipes, bench paper) and empty reagent vials must be placed in a sealed, clearly labeled, puncture-resistant biohazard/chemical waste container. Do not mix with general municipal waste.

  • Liquid Waste: If the ester is dissolved in organic solvents (e.g., during HPLC analysis or synthesis), collect the liquid in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

  • Labeling: Label all waste strictly as "Toxic Organic Waste: Contains Benazepril Intermediates." Store in a secondary containment tray in a cool, well-ventilated waste accumulation area until collection by a certified hazardous waste contractor.

Workflow Visualization

The following diagram illustrates the strict logical progression of safety checks, PPE donning, and emergency routing required when handling this intermediate.

G Start Pre-Operation Risk & Static Assessment Donning Don PPE Matrix (Double Gloves, Goggles) Start->Donning Approved Hood Validate Negative Pressure (Fume Hood/Enclosure) Donning->Hood Weighing Weighing & Transfer (Anti-Static Tools) Hood->Weighing Verified Spill Spill Detected? Weighing->Spill Cleanup Wet Containment Protocol Spill->Cleanup Yes Doffing Doff PPE & Seal Primary Container Spill->Doffing No Decon Surface Decontamination (Alkaline Wash) Cleanup->Decon Decon->Doffing Disposal Hazardous Waste Segregation Doffing->Disposal

Workflow for safe handling, PPE transition, and spill response of (1R)-Benazepril tert-Butyl Ester.

References

  • National Center for Biotechnology Information (NIH). "Benazepril tert-Butyl Ester | C28H36N2O5 | CID 11465773 - PubChem". PubChem Database. Available at: [Link]

  • Zoetis New Zealand. "Safety Data Sheet: VETACE TABLETS (Benazepril hydrochloride)". Zoetis. Available at: [Link]

  • StatPearls Publishing. "ACE Inhibitors - StatPearls - NCBI Bookshelf". National Institutes of Health (NIH). Available at: [Link]

  • Hongjia Chemical. "China Pharmaceutical Intermediates Manufacturers Suppliers Factory". Hongjia. Available at: [Link]

Sources

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